GMB-475
Description
Properties
Molecular Formula |
C43H46F3N7O7S |
|---|---|
Molecular Weight |
861.9 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1 |
InChI Key |
ONDVWISBMHHLGZ-SBJIGXGQSA-N |
SMILES |
FC(F)(F)OC1=CC=C(NC2=CC(C3=CC=C(OCCOCC(N[C@H](C(C)(C)C)C(N4[C@H](C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)CC(O)C4)=O)=O)C=C3)=NC=N2)C=C1 |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GMB475; GMB 475; GMB-475 |
Origin of Product |
United States |
Foundational & Exploratory
GMB-475: A Technical Guide to a Novel PROTAC Targeting BCR-ABL1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) technology behind GMB-475, a novel therapeutic agent designed to target and degrade the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Technology: PROTAC-mediated Degradation of BCR-ABL1
This compound is a heterobifunctional molecule, a hallmark of PROTAC technology. It is composed of three key components: a ligand that binds to the target protein (BCR-ABL1), a ligand that recruits an E3 ubiquitin ligase (Von Hippel-Lindau, VHL), and a linker connecting these two elements.[1][2][3] Unlike traditional small molecule inhibitors that only block the function of a target protein, this compound is designed to induce its complete degradation.[2]
The mechanism of action is as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 fusion protein and the VHL E3 ligase, forming a ternary complex.[1][2][3]
-
Ubiquitination: The recruitment of VHL to BCR-ABL1 facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated BCR-ABL1 is then recognized and degraded by the 26S proteasome, effectively eliminating the oncoprotein from the cell.[2]
-
Catalytic Action: After degradation of the target, this compound is released and can engage another BCR-ABL1 protein, acting in a catalytic manner.[2]
This degradation-based approach offers a potential advantage over kinase inhibition alone, as it can overcome resistance mechanisms associated with kinase domain mutations and eliminate both the kinase and non-kinase scaffolding functions of BCR-ABL1.[4][5]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and degradation data for this compound in relevant CML cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| K562 | Cell Proliferation | IC50 | ~1 µM | [1][6] |
| Ba/F3 (BCR-ABL1 transformed) | Cell Proliferation | IC50 | 1000-1110 nM | [7][8] |
| Ba/F3 (BCR-ABL1 T315I+F486S) | Cell Viability | IC50 | 4.49 µM | [1] |
Table 2: In Vitro Degradation Profile of this compound
| Cell Line | Target Protein | Endpoint | Value | Treatment Conditions | Reference |
| K562 | BCR-ABL1 | DC50 | 340 nM | 18 hours | [7] |
| K562 | BCR-ABL1 | Dmax | 95% | 18 hours | [7] |
Signaling Pathway and Mechanism of Action
This compound-mediated degradation of BCR-ABL1 leads to the inhibition of downstream signaling pathways critical for CML cell proliferation and survival. A key pathway affected is the JAK-STAT pathway, particularly the phosphorylation and activation of STAT5.[1][7]
Caption: this compound mechanism of action and its effect on the STAT5 signaling pathway.
Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize this compound.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
CML cell lines (e.g., K562, Ba/F3-BCR-ABL1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of CellTiter 96 AQueous One Solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Degradation
This protocol is used to assess the degradation of BCR-ABL1 and the inhibition of downstream signaling.
Materials:
-
CML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR, anti-c-ABL, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for the desired time points (e.g., 18 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a PROTAC like this compound.
Caption: A generalized experimental workflow for the preclinical development of this compound.
This guide provides a foundational understanding of the this compound PROTAC technology. Further in-depth analysis of the primary literature is recommended for researchers actively working with this molecule.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT5 triggers BCR-ABL1 mutation by mediating ROS production in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
GMB-475: A PROTAC-Mediated Approach to Targeting BCR-ABL1 in the Ubiquitin-Proteasome Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GMB-475 is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL1 fusion protein, a key driver of chronic myeloid leukemia (CML). By co-opting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of BCR-ABL1 by the proteasome. This mechanism of action offers a promising therapeutic strategy to overcome resistance to conventional tyrosine kinase inhibitors (TKIs) and to target both the kinase-dependent and -independent functions of the BCR-ABL1 oncoprotein. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Ubiquitin-Proteasome System
Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the oncogenic BCR-ABL1 fusion gene.[1] The resulting BCR-ABL1 protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary therapeutic target in CML. While TKIs have revolutionized the treatment of CML, drug resistance, often mediated by point mutations in the ABL1 kinase domain, remains a significant clinical challenge.[2]
The ubiquitin-proteasome system (UPS) is a major cellular pathway for protein degradation. It involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). E3 ligases are responsible for substrate recognition and the transfer of ubiquitin to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
PROTACs are novel therapeutic modalities that leverage the UPS to selectively degrade target proteins. These chimeric molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two. This compound is a PROTAC that allosterically binds to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 fusion protein and recruits the VHL E3 ligase, thereby inducing the proteasomal degradation of BCR-ABL1.[1][2]
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between the BCR-ABL1 protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from a VHL-associated E2 enzyme to lysine residues on the BCR-ABL1 protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the BCR-ABL1 protein.[2] This degradation not only inhibits the kinase activity of BCR-ABL1 but also eliminates its scaffolding functions, leading to the downregulation of downstream signaling pathways, such as the JAK-STAT pathway.[3]
Quantitative Data Presentation
The efficacy of this compound has been evaluated in various in vitro models of CML. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Degradation of BCR-ABL1 by this compound
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| K562 | 340 | 95 | 18 | [4] |
DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (µM) | Treatment Time (days) | Reference |
| K562 | ~1 | 3 | [5] |
| Ba/F3 (BCR-ABL1 transformed) | ~1 | 3 | [5] |
| Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S) | 4.49 | 2 | [6][7] |
IC50: Concentration at which 50% of cell proliferation is inhibited.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
K562 and Ba/F3 Cells: Human K562 and murine Ba/F3 cells expressing BCR-ABL1 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Ba/F3 cells require the addition of 1 ng/mL of murine IL-3 for growth in the absence of BCR-ABL1 signaling. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for BCR-ABL1 Degradation
This protocol is used to quantify the degradation of BCR-ABL1 protein following treatment with this compound.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABL1 (to detect BCR-ABL1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (CCK-8)
This assay measures the effect of this compound on cell proliferation and viability.[8][9][10][11][12]
-
Cell Seeding:
-
Compound Treatment:
-
Assay Procedure:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][13][14]
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations for the indicated time.
-
-
Cell Staining:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
-
Downstream Signaling Pathways
This compound-mediated degradation of BCR-ABL1 leads to the inhibition of downstream signaling pathways that are critical for CML cell survival and proliferation. A key pathway affected is the JAK-STAT pathway. BCR-ABL1 is known to activate STAT5, and treatment with this compound has been shown to reduce the levels of phosphorylated STAT5 (p-STAT5).[3][15]
Conclusion and Future Directions
This compound represents a promising new approach for the treatment of CML by targeting the BCR-ABL1 oncoprotein for degradation. Its unique mechanism of action provides a potential strategy to overcome TKI resistance and to eliminate residual leukemic stem cells. The data presented in this guide demonstrate the potent and specific activity of this compound in preclinical models of CML. Further investigation into the in vivo efficacy, safety, and pharmacokinetic properties of this compound and other BCR-ABL1-targeting PROTACs is warranted to advance this therapeutic modality towards clinical application. The combination of this compound with existing TKIs may also offer a synergistic approach to enhance therapeutic outcomes in CML patients.[2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ptglab.com [ptglab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. apexbt.com [apexbt.com]
- 11. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Mechanism: E3 Ligase Recruitment
An In-depth Technical Guide to E3 Ligase Recruitment by GMB-475
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a Proteolysis-Targeting Chimera (PROTAC), focusing on its mechanism of action, quantitative cellular activities, and the experimental protocols used for its characterization. This compound represents a significant tool in the targeted degradation of the BCR-ABL1 oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the BCR-ABL1 fusion protein.[1] It achieves this by simultaneously binding to both the target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.
Molecular Composition:
-
Target-Binding Ligand: An allosteric inhibitor derived from GNF-2/GNF-5 that specifically binds to the myristoyl pocket of the ABL1 kinase domain.[1][2][3] This non-ATP competitive binding mode allows for high specificity.
-
E3 Ligase Ligand: A derivative of (S,R,S)-AHPC, which is a potent ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5]
-
Linker: A chemical linker that connects the target-binding and E3 ligase ligands, optimized for length and composition to facilitate the productive formation of the ternary complex.[1]
Once the ternary complex (this compound : BCR-ABL1 : VHL) is formed, the VHL E3 ligase ubiquitinates the BCR-ABL1 protein. This polyubiquitination marks BCR-ABL1 for recognition and subsequent degradation by the 26S proteasome.[5][6] A key feature of this mechanism is the catalytic nature of this compound; after inducing the degradation of one target protein, it is released and can engage another, allowing for sustained target suppression at sub-stoichiometric concentrations.[7]
References
- 1. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchopenworld.com [researchopenworld.com]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound |CAS 2490599-18-1|DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
GMB-475: A PROTAC-Mediated Approach to Targeting BCR-ABL1 in Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GMB-475 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL1 fusion protein, a key driver of chronic myeloid leukemia (CML). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. Detailed experimental protocols, quantitative data from in vitro and in vivo studies, and visualizations of key biological pathways and experimental workflows are presented to facilitate a deeper understanding of this novel therapeutic agent.
Introduction
Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation generates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL1 tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, challenges such as drug resistance, particularly due to mutations in the ABL1 kinase domain, and the persistence of leukemic stem cells necessitate the development of novel therapeutic strategies.
This compound represents a paradigm shift from inhibition to degradation. As a PROTAC, this compound is a heterobifunctional molecule that simultaneously binds to the BCR-ABL1 protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to specifically eliminate the oncogenic driver.
Discovery and Chemical Structure
This compound was developed as a potent BCR-ABL1 degrader. It is a PROTAC comprised of three key components: a ligand that binds to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 fusion protein, a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The allosteric targeting of the myristoyl pocket provides a distinct mechanism from ATP-competitive TKIs.[1][4]
Chemical Formula: C₄₃H₄₆F₃N₇O₇S[5] Molecular Weight: 861.94 g/mol [5] CAS Number: 2490599-18-1[2]
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between BCR-ABL1 and the VHL E3 ubiquitin ligase. This proximity facilitates the polyubiquitination of BCR-ABL1, marking it for degradation by the 26S proteasome. This degradation-based approach offers several advantages over traditional inhibition, including the potential to overcome resistance mechanisms and address the non-catalytic scaffolding functions of BCR-ABL1.[1][4] The degradation of BCR-ABL1 by this compound leads to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, which are crucial for CML cell proliferation and survival.[2][6]
Figure 1: this compound Mechanism of Action.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective activity in various CML cell lines, including those harboring TKI-resistant mutations.
Table 1: In Vitro Activity of this compound in CML Cell Lines
| Cell Line | BCR-ABL1 Status | Assay | Endpoint | Value | Reference |
| K562 | Wild-type | Cell Proliferation | IC₅₀ | ~1 µM | [2][7] |
| K562 | Wild-type | Protein Degradation | DC₅₀ | 340 nM (18h) | [5] |
| Ba/F3 | BCR-ABL1 Transformed | Cell Proliferation | IC₅₀ | ~1 µM | [2][7] |
| Ba/F3-MIG-p210 | T315I + F486S | Cell Viability (CCK8) | IC₅₀ | 4.49 µM (48h) | [8] |
Synergy with Tyrosine Kinase Inhibitors
Studies have shown that this compound can act synergistically with TKIs, such as dasatinib, to inhibit the growth and promote apoptosis of CML cells with compound mutations.[6][8]
Table 2: Combination Index (CI) of this compound with Dasatinib in Ba/F3-MIG-p210 Cells (48h)
| BCR-ABL1 Mutation | Overall CI | Synergistic Effect | Reference |
| Wild-type | 6.96 | No | [8] |
| T315I | 0.35 | Yes | [9] |
| T315I + E255K | 0.23 | Yes | [9] |
| T315I + L387M | 0.21 | Yes | [9] |
| T315I + F486S | 0.19 | Yes | [9] |
| A CI value < 1 indicates a synergistic effect. |
In Vivo Efficacy
In a CML mouse model established by tail vein injection of Ba/F3-MG-p210-Luc cells into Balb/c mice, this compound administered as a single agent showed a trend towards reducing tumor burden and prolonging survival, although the results were not statistically significant.[8] Combination therapy with dasatinib has been shown to enhance the antitumor effect of this compound.[6]
Table 3: In Vivo Study Design for this compound
| Parameter | Description | Reference |
| Animal Model | 8-week-old Balb/c mice | [2] |
| Cell Line | Ba/F3-MG-p210-Luc | [2] |
| Administration | Intraperitoneal (i.p.) injection | [2] |
| Dosing Schedule | 5 mg/kg, once every two days for 10 days | [2] |
Experimental Protocols
Cell Viability Assay (CCK8)
This protocol is for assessing the effect of this compound on the viability of CML cells.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the log of the drug concentration.
-
Figure 2: CCK-8 Cell Viability Assay Workflow.
Western Blotting for BCR-ABL1 Degradation
This protocol is to assess the degradation of BCR-ABL1 and downstream signaling proteins following this compound treatment.
-
Cell Treatment and Lysis:
-
Treat CML cells (e.g., K562) with various concentrations of this compound for a specified time (e.g., 18 hours).[7]
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against BCR-ABL1, p-STAT5, STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
-
Apoptosis Assay (Annexin V and 7-AAD Staining)
This protocol is for quantifying apoptosis in CML cells treated with this compound.
-
Cell Treatment:
-
Treat CML cells with this compound at the desired concentrations and for the appropriate duration.
-
-
Cell Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V positive, 7-AAD negative cells are considered early apoptotic.
-
Annexin V positive, 7-AAD positive cells are considered late apoptotic/necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Figure 3: Overview of In Vitro Experimental Workflows.
Conclusion
This compound is a promising PROTAC that effectively induces the degradation of the oncoprotein BCR-ABL1. Its unique allosteric targeting mechanism and degradation-based mode of action provide a potential therapeutic strategy for overcoming TKI resistance in CML. The preclinical data presented in this guide highlight the potent in vitro activity of this compound, both as a single agent and in combination with TKIs. Further investigation into its in vivo efficacy and safety profile is warranted to advance this innovative therapeutic approach towards clinical application.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. GMB 475 | Active Degraders: R&D Systems [rndsystems.com]
- 6. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ptglab.com [ptglab.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Flow cytometric quantification of apoptosis with Anexin V and 7AAD dyes [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. medicine.uams.edu [medicine.uams.edu]
GMB-475: A Technical Guide for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GMB-475 is a potent and specific heterobifunctional degrader that leverages Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of the BCR-ABL1 fusion protein.[1][2][3] This oncoprotein is a hallmark of chronic myeloid leukemia (CML), and its inhibition has been a cornerstone of CML therapy.[2] However, the emergence of resistance to tyrosine kinase inhibitors (TKIs) necessitates the development of novel therapeutic strategies.[4][5] this compound offers an alternative mechanism of action by coopting the cell's own ubiquitin-proteasome system to eliminate BCR-ABL1, thereby showing promise in overcoming TKI resistance.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound is a chimeric molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that specifically binds to the myristoyl pocket of the ABL1 kinase domain of BCR-ABL1.[1][6] This tripartite design enables this compound to act as a molecular bridge, bringing VHL into close proximity with the BCR-ABL1 protein. This induced proximity facilitates the VHL-mediated polyubiquitination of BCR-ABL1, marking it for degradation by the 26S proteasome.[6] The degradation of BCR-ABL1 subsequently leads to the inhibition of downstream signaling pathways, most notably the JAK-STAT pathway, which is crucial for the proliferation and survival of CML cells.[1][5][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various CML cell lines, including those with TKI-resistant mutations.
Table 1: In vitro Activity of this compound in CML Cell Lines
| Cell Line | BCR-ABL1 Mutation | IC50 (µM) | Notes |
| K562 | Wild-type | ~1 | Human CML cell line. |
| Ba/F3 | Wild-type | ~1 | Murine pro-B cell line expressing BCR-ABL1. |
| Ba/F3 | T315I | Not specified | This compound inhibits proliferation. |
| Ba/F3 | T315I + F486S | 4.49 | Compound mutation conferring TKI resistance. |
Table 2: Synergistic Effects of this compound with Dasatinib
| Cell Line | BCR-ABL1 Mutation | Treatment | Effect |
| Ba/F3 | T315I | This compound + Dasatinib | Synergistic inhibition of growth and promotion of apoptosis. |
| Ba/F3 | T315I + F486S | This compound + Dasatinib | Synergistic inhibition of growth and promotion of apoptosis. |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to determine the effect of this compound on the proliferation of CML cells.
Materials:
-
CML cell lines (e.g., K562, Ba/F3)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium.[6]
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add the desired concentrations of this compound (e.g., 0-5 µM) to the wells.[6] Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.[6]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for BCR-ABL1 Degradation
This protocol is used to assess the degradation of BCR-ABL1 protein following treatment with this compound.
Materials:
-
CML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BCR (or anti-c-Abl), anti-p-STAT5, anti-STAT5, anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or culture flasks and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).[6]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to quantify protein degradation relative to the loading control.
In Vivo CML Mouse Model
This protocol describes a xenograft model to assess the in vivo efficacy of this compound.[1][6]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Ba/F3 cells expressing luciferase-tagged BCR-ABL1
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)[1]
-
Bioluminescence imaging system
Procedure:
-
Inject Ba/F3-BCR-ABL1-Luc cells intravenously into the tail vein of the mice to establish the CML model.[1]
-
Monitor tumor engraftment and progression via bioluminescence imaging.
-
Once the tumor burden is established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally, every other day) or vehicle to the respective groups.[1][6]
-
Monitor tumor burden regularly using bioluminescence imaging.[6]
-
Record the survival of the mice throughout the study.[6]
-
At the end of the study, tissues can be harvested for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent for CML by inducing the targeted degradation of the oncogenic driver BCR-ABL1. Its ability to overcome resistance to conventional TKIs highlights the potential of PROTAC technology in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the preclinical and potential clinical applications of this compound. Further research is warranted to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medkoo.com [medkoo.com]
- 4. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 6. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
GMB-475: A PROTAC-Mediated Approach to Targeting BCR-ABL1 in Leukemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of GMB-475, a novel proteolysis-targeting chimera (PROTAC), on leukemia cells. This compound represents a promising therapeutic strategy by inducing the degradation of the oncogenic fusion protein BCR-ABL1, a hallmark of chronic myeloid leukemia (CML). This document details the mechanism of action, summarizes key quantitative data, provides experimental methodologies, and visualizes the underlying signaling pathways.
Introduction to this compound: A Targeted Protein Degrader
This compound is a heterobifunctional molecule designed to specifically eliminate the BCR-ABL1 protein.[1][2] It functions as a PROTAC, linking the BCR-ABL1 protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to induce the degradation of BCR-ABL1.[3][4] Comprised of a ligand that binds to the myristoyl pocket of the ABL1 portion of the fusion protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL1.[3][4] This mechanism of action offers a distinct advantage over traditional tyrosine kinase inhibitors (TKIs) that merely block the kinase activity of BCR-ABL1, as it can overcome resistance mediated by kinase domain mutations.[1][2]
Quantitative Analysis of this compound Efficacy
The anti-leukemic activity of this compound has been quantified in various preclinical models, demonstrating its potency in inhibiting the proliferation of leukemia cells. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in different leukemia cell lines, including those harboring TKI-resistant mutations.
| Cell Line | BCR-ABL1 Status | IC50 of this compound (µM) | Reference |
| K562 | Wild-type | ~1 | [5] |
| Ba/F3 | Wild-type | ~1 | [5] |
| Ba/F3-MIG-p210 | T315I+F486S mutations | 4.49 | [3] |
Cellular Effects of this compound on Leukemia Cells
This compound exerts its anti-leukemic effects through multiple cellular mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key downstream signaling pathways that are crucial for the survival and proliferation of leukemia cells.
Induction of Apoptosis
Studies have shown that this compound effectively induces apoptosis in various leukemia cell lines and, importantly, in primary CD34+ cells from CML patients.[1][6] This pro-apoptotic effect is a direct consequence of the degradation of the anti-apoptotic BCR-ABL1 protein. The induction of apoptosis has been observed to be significantly higher in CML patient cells compared to healthy donor cells, suggesting a favorable therapeutic window.[6]
Modulation of Signaling Pathways
The degradation of BCR-ABL1 by this compound leads to the downregulation of several critical downstream signaling pathways that are constitutively activated in BCR-ABL1-positive leukemia.
3.2.1. Inhibition of the JAK-STAT Pathway
The JAK-STAT pathway is a key signaling cascade that promotes cell proliferation and survival. In BCR-ABL1-positive cells, this pathway is aberrantly activated. This compound has been shown to block multiple molecules within the JAK-STAT pathway.[5] Treatment with this compound leads to a reduction in the phosphorylation of key proteins in this pathway, including JAK2 and STAT5.[3][7][8] This inhibition of STAT5 signaling is a critical event in the anti-leukemic activity of this compound.[5]
3.2.2. Impact on Other BCR-ABL1 Downstream Effectors
Beyond the JAK-STAT pathway, this compound-mediated degradation of BCR-ABL1 also affects other signaling molecules. Reverse phase protein array analysis has revealed changes in the phosphorylation levels of SHP2, GAB2, and SHC, which are associated with BCR-ABL1 signaling.[1][7] The combined inhibition and degradation of BCR-ABL1 by this compound effectively reduces the scaffolding function of the oncoprotein, further disrupting its downstream signaling network.
Visualizing the Molecular Mechanisms
To better understand the complex cellular processes influenced by this compound, the following diagrams illustrate its mechanism of action and the affected signaling pathways.
Caption: Mechanism of this compound-mediated BCR-ABL1 degradation.
Caption: this compound inhibits BCR-ABL1 downstream signaling.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the cellular effects of this compound.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on the proliferation of leukemia cells.
-
Cell Seeding: Seed leukemia cells (e.g., K562, Ba/F3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Treat leukemia cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting
This technique is used to detect the levels of specific proteins, such as BCR-ABL1 and phosphorylated signaling molecules, following this compound treatment.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-BCR-ABL1, anti-phospho-STAT5, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blotting analysis.
Conclusion
This compound is a potent and specific degrader of the oncoprotein BCR-ABL1. Its unique mechanism of action, which involves hijacking the ubiquitin-proteasome system, allows it to overcome resistance mechanisms that limit the efficacy of traditional TKIs. By inducing apoptosis and inhibiting critical downstream signaling pathways, this compound demonstrates significant anti-leukemic activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for CML and other BCR-ABL1-driven leukemias.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCR-ABL Affects STAT5A and STAT5B Differentially - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GMB-475 in a CML Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GMB-475 is a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively target the BCR-ABL1 fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1][2][3] Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire BCR-ABL1 protein.[1][2][3] This mechanism of action offers a promising strategy to overcome resistance to TKIs observed in some CML patients. These application notes provide detailed protocols for the utilization of this compound in a preclinical CML mouse model, including model establishment, drug administration, and efficacy assessment.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that allosterically binds to the myristoyl pocket of the ABL1 kinase domain of BCR-ABL1.[4] This dual binding brings the E3 ligase in close proximity to the BCR-ABL1 protein, leading to its polyubiquitination and subsequent degradation by the proteasome. This degradation effectively eliminates the oncoprotein, leading to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, and suppression of CML cell proliferation.[1][4]
Experimental Protocols
CML Mouse Model Establishment
This protocol describes the establishment of a CML mouse model using the Ba/F3 cell line expressing the BCR-ABL1 p210 fusion protein and luciferase.
Materials:
-
Ba/F3-MG-p210-Luc cells
-
8-week-old female Balb/c mice[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and IL-3)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
Irradiator (optional, for pre-conditioning)
Protocol:
-
Cell Culture: Culture Ba/F3-MG-p210-Luc cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Cells should be in the logarithmic growth phase for injection.
-
Cell Preparation: On the day of injection, harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 3 x 10^6 cells/mL.[5] Keep cells on ice.
-
Mouse Preparation (Optional): For enhanced engraftment, mice can be sub-lethally irradiated with a single dose of 3.8 Gy X-rays 4-6 hours prior to cell injection.[5]
-
Cell Injection: Inject 100 µL of the cell suspension (containing 3 x 10^5 cells) into the tail vein of each mouse.[5]
-
Monitoring: Monitor the mice for signs of disease development, such as weight loss, ruffled fur, and lethargy. Tumor engraftment and progression can be monitored by bioluminescence imaging starting from day 3 post-injection.[5]
Preparation and Administration of this compound
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)[4]
-
PEG300[4]
-
Tween 80[4]
-
Sterile water for injection (ddH2O)[4]
-
Sterile syringes and needles (26-27 gauge)
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 4% DMSO, 30% PEG300, 5% Tween 80, and 61% sterile water.[4] For example, to make 1 mL of vehicle, mix 40 µL DMSO, 300 µL PEG300, 50 µL Tween 80, and 610 µL sterile water.
-
This compound Solution Preparation: Dissolve this compound powder in the vehicle to achieve the desired final concentration for injection. For a 5 mg/kg dose in a 20g mouse (0.1 mg per mouse), if the injection volume is 100 µL, the required concentration is 1 mg/mL.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. The recommended dose is 5 mg/kg, administered once every two days for a duration of 10 days.[1]
In Vivo Efficacy Assessment
a) Bioluminescence Imaging (BLI)
Materials:
-
D-luciferin, potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
Protocol:
-
Luciferin Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.[6]
-
Luciferin Administration: Inject mice intraperitoneally with D-luciferin at a dose of 150 mg/kg (10 µL/g of body weight).[6]
-
Imaging: Anesthetize the mice with isoflurane. Approximately 10-15 minutes after luciferin injection, place the mice in the imaging chamber.[6][7] Acquire bioluminescent images. The optimal imaging time post-luciferin injection should be determined for the specific model, but a 10-20 minute window is a good starting point.[7]
-
Analysis: Quantify the bioluminescent signal (total flux or radiance) from a defined region of interest (ROI) covering the whole body or specific organs.
b) Survival Analysis
-
Monitor the mice daily for signs of morbidity.
-
Euthanize mice when they meet pre-defined humane endpoints (e.g., >20% weight loss, severe lethargy, hind-limb paralysis).
-
Record the date of death or euthanasia for each mouse.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
c) Flow Cytometry of Bone Marrow
Materials:
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
Flow cytometer
Protocol:
-
Bone Marrow Harvest: Euthanize the mice and dissect the femurs and tibias. Flush the bone marrow with flow cytometry buffer using a syringe and needle.
-
Single-Cell Suspension: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
RBC Lysis: Lyse red blood cells using an appropriate lysis buffer.
-
Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies. A suggested panel to identify CML cells and hematopoietic populations is provided in Table 2.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the cell populations using appropriate software.
Data Presentation
Table 1: In Vivo Efficacy of this compound in CML Mouse Model
| Treatment Group | Dosage and Schedule | Median Survival | Tumor Burden Reduction (vs. Control) | Reference |
| Vehicle Control | 4% DMSO + 30% PEG300 + 5% Tween 80 + ddH2O, i.p., q2d x 10 days | - | - | [4] |
| This compound | 5 mg/kg, i.p., q2d x 10 days | Trend towards increased survival | Trend towards reduced tumor burden | [1][4] |
Table 2: Suggested Flow Cytometry Panel for Bone Marrow Analysis
| Marker | Fluorochrome | Cell Population Identified |
| CD45 | e.g., APC-Cy7 | All hematopoietic cells |
| c-Kit (CD117) | e.g., PE-Cy7 | Hematopoietic stem and progenitor cells |
| Sca-1 | e.g., BV421 | Hematopoietic stem and progenitor cells |
| Lineage markers (cocktail) | e.g., Biotin + Streptavidin-PE | Mature hematopoietic cells (T cells, B cells, myeloid cells) |
| CD34 | e.g., FITC | Hematopoietic progenitor cells |
| CD16/32 | e.g., PerCP-Cy5.5 | Myeloid progenitors |
| GFP/Luciferase | - | Ba/F3-MG-p210-Luc cells (if fluorescent) |
Note: The specific fluorochromes should be chosen based on the available laser lines and filters of the flow cytometer.
Combination Therapy with Dasatinib
Studies have shown that this compound acts synergistically with the TKI dasatinib in CML cell lines.[4][8][9] While a specific in vivo combination protocol has not been extensively detailed in the provided search results, a suggested starting point based on preclinical studies with dasatinib in CML mouse models would be to administer dasatinib at a dose of 10 mg/kg daily via oral gavage or intraperitoneal injection, in conjunction with the this compound treatment regimen.[10] The timing of administration should be optimized, for example, administering dasatinib a few hours before or concurrently with this compound.
Conclusion
This compound represents a novel therapeutic approach for CML by inducing the degradation of the BCR-ABL1 oncoprotein. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound in a relevant CML mouse model. Further optimization of dosing schedules and combination therapies, particularly with TKIs like dasatinib, may enhance the therapeutic potential of this compound. Careful and detailed experimental execution and data analysis are crucial for accurately assessing the efficacy of this promising new agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GMB 475 | Active Degraders: R&D Systems [rndsystems.com]
- 3. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 6. bcf.technion.ac.il [bcf.technion.ac.il]
- 7. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for GMB-475-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of GMB-475, a PROTAC (Proteolysis Targeting Chimera), in mediating the degradation of the BCR-ABL1 fusion protein. This compound is a potent degrader of BCR-ABL1, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] This protocol is designed for researchers in oncology, drug discovery, and cell biology to monitor the degradation of BCR-ABL1 and its impact on downstream signaling pathways using Western blot analysis.
This compound functions by forming a ternary complex between the BCR-ABL1 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome.[1][4] The subsequent decrease in BCR-ABL1 levels leads to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, and can induce apoptosis in cancer cells.[1][4][5]
Data Presentation
Table 1: this compound In Vitro Activity
| Cell Line | Target | IC50 | Exposure Time | Downstream Effect | Reference |
| K562 (human CML) | BCR-ABL1 | ~1 µM | 72 hours | Inhibition of STAT5 signaling | [1][6] |
| Ba/F3 (murine pro-B) | BCR-ABL1 | ~1 µM | 72 hours | Inhibition of STAT5 signaling | [1][6] |
| Ba/F3 (BCR-ABL1 T315I) | BCR-ABL1 Mutant | 3.69 µM | 48 hours | Growth inhibition | [4] |
| Ba/F3 (BCR-ABL1 T315I+F486S) | BCR-ABL1 Mutant | 4.49 µM | 48 hours | Growth inhibition | [1] |
| Primary CML CD34+ cells | BCR-ABL1 | Not specified | Not specified | Reduced viability, increased apoptosis | [2][3] |
Table 2: Recommended Antibody Panel for Western Blot Analysis
| Target Protein | Function | Expected Change with this compound | Recommended Primary Antibody Dilution |
| BCR-ABL1 | Oncogenic fusion protein | Decrease | 1:1000 |
| c-ABL1 | Proto-oncogene | Decrease | 1:1000 |
| p-STAT5 (Y694) | Activated signaling protein | Decrease | 1:1000 |
| STAT5 | Total signaling protein | No change | 1:1000 |
| Ubiquitin | Post-translational modification | Increase in high MW BCR-ABL1 species | 1:1000 |
| VHL | E3 Ligase | No change | 1:1000 |
| β-Actin / GAPDH | Loading control | No change | 1:5000 |
Experimental Protocols
Western Blot Protocol for this compound-Mediated BCR-ABL1 Degradation
This protocol details the steps to assess the degradation of BCR-ABL1 and the inhibition of downstream signaling in CML cell lines (e.g., K562) treated with this compound.
1. Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for different time points (e.g., 6, 12, 24, 48 hours).
-
To confirm proteasome-mediated degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1 hour before adding this compound.
2. Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[7]
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer (containing β-mercaptoethanol).[10]
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.[10]
5. SDS-PAGE:
-
Load equal amounts of protein per lane into a 4-12% Tris-Glycine precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-150 V until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's protocol. For high molecular weight proteins like BCR-ABL1, a wet transfer at 4°C is recommended to ensure efficient transfer.[8]
7. Membrane Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
8. Primary Antibody Incubation:
-
Incubate the membrane with the desired primary antibodies (see Table 2) diluted in the blocking buffer overnight at 4°C with gentle agitation.[11]
9. Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
10. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.[11]
11. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
12. Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
13. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control (β-Actin or GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle control.
Mandatory Visualization
Caption: this compound mechanism of action.
Caption: Western blot workflow for this compound.
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Viability Assays with GMB-475 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GMB-475 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation of the oncoprotein inhibits downstream signaling pathways, such as the JAK-STAT pathway, leading to decreased cell proliferation and induction of apoptosis in CML cells.[1][2] Notably, this compound has shown efficacy in cell lines harboring BCR-ABL1 mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs).[1] Furthermore, synergistic effects have been observed when this compound is used in combination with TKIs like dasatinib.[1]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, key assays for characterizing its therapeutic potential.
Data Presentation: Summary of this compound Efficacy
The following tables summarize the reported in vitro efficacy of this compound in various CML cell lines.
Table 1: Inhibition of Cell Viability (IC50) by this compound
| Cell Line | BCR-ABL1 Mutation Status | IC50 (µM) | Assay Type | Reference |
| K562 | Wild-type | ~1 | Not specified | [2] |
| Ba/F3 | Wild-type | Not specified | Not specified | [2] |
| Ba/F3-MIG-p210 | T315I+F486S | 4.49 | CCK8 | [1] |
Table 2: Induction of Apoptosis by this compound and Dasatinib Combination in Ba/F3 Cells (48h treatment)
| Cell Line / Treatment | Apoptosis Rate (%) | Reference |
| Ba/F3 BCR::ABL1WT | [1] | |
| Control | 3.5 | [1] |
| Dasatinib (5 nM) | 10.1 | [1] |
| This compound (1 µM) | 12.3 | [1] |
| This compound (1 µM) + Dasatinib (5 nM) | 28.3 | [1] |
| Ba/F3 BCR::ABL1T315I | [1] | |
| Control | 4.2 | [1] |
| Dasatinib (2 µM) | 8.7 | [1] |
| This compound (2 µM) | 15.6 | [1] |
| This compound (2 µM) + Dasatinib (2 µM) | 45.1 | [1] |
Experimental Protocols
Cell Viability Assay (MTS/CCK8-based)
This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of CML cell lines.[1] The principle of this colorimetric assay is based on the reduction of a tetrazolium salt (like MTS or the WST-8 in CCK8 kits) by metabolically active cells to form a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
CML cell lines (e.g., K562, Ba/F3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or CCK8 reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding:
-
For suspension cells like K562 and Ba/F3, harvest cells in the exponential growth phase.
-
Count the cells and adjust the density to 1 x 105 cells/mL in pre-warmed complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 104 cells/well) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.[2]
-
Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control wells, add medium with the same final concentration of DMSO as the highest this compound concentration.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
MTS/CCK8 Reagent Addition:
-
Add 20 µL of the MTS or CCK8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value using a suitable software.
-
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is based on the principles of Annexin V staining to detect apoptosis induced by this compound.[1][3] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) or 7-AAD is used as a vital dye to distinguish between early apoptotic (Annexin V-positive, PI/7-AAD-negative), late apoptotic/necrotic (Annexin V-positive, PI/7-AAD-positive), and live cells (Annexin V-negative, PI/7-AAD-negative).[3]
Materials:
-
CML cell lines (e.g., Ba/F3)
-
Complete cell culture medium
-
This compound and/or Dasatinib
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI or 7-AAD, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
After the incubation period, collect the cells from each well into flow cytometry tubes. For suspension cells, this can be done by gentle pipetting.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Annexin V Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate the cell populations to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
This compound Mechanism of Action Workflow
Caption: Workflow of this compound mediated degradation of BCR-ABL1.
BCR-ABL1 Signaling Pathway and Point of this compound Intervention
Caption: Simplified BCR-ABL1 downstream signaling pathways.
Experimental Workflow for Cell Viability and Apoptosis Assays
References
- 1. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance in Chronic Myeloid Leukemia (CML) with GMB-475
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Drug Resistance in CML
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, drug resistance, often driven by mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge.[1][2][3][4][5] GMB-475, a novel Proteolysis Targeting Chimera (PROTAC), offers a promising strategy to overcome this resistance by inducing the degradation of the BCR-ABL1 protein.[1][2][3][4][5]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the BCR-ABL1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][6] Specifically, this compound allosterically targets the myristoyl pocket of ABL1 and engages the Von Hippel-Lindau (VHL) E3 ligase.[1][6][7] This targeted protein degradation approach is distinct from traditional TKIs that only inhibit the kinase activity of BCR-ABL1. By removing the entire oncoprotein, this compound can overcome resistance mechanisms that render TKIs ineffective.[1][6] This degradation of BCR-ABL1 leads to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, and ultimately induces apoptosis in CML cells.[2][3][4][7][8]
Caption: this compound mechanism of action in CML cells.
Quantitative Data: Efficacy of this compound Against CML Cell Lines
The following table summarizes the in vitro efficacy of this compound against various CML cell lines, including those expressing TKI-resistant BCR-ABL1 mutations.
| Cell Line | BCR-ABL1 Status | IC50 (µM) | Notes | Reference |
| K562 | Wild-type | ~1 | Human CML cell line. | [7][9] |
| Ba/F3 | Wild-type | ~1 | Murine pro-B cells expressing BCR-ABL1. | [7][9] |
| Ba/F3 | T315I Mutant | 1.98 | Imatinib-resistant mutation. | [10] |
| Ba/F3 | G250E Mutant | 0.37 | Imatinib-resistant mutation. | [10] |
| Ba/F3 | T315I + F486S Compound Mutant | 4.49 | Compound mutant conferring TKI resistance. | [2][7] |
Experimental Protocols
Cell Viability Assay (MTS/CCK-8)
This protocol is designed to assess the effect of this compound on the proliferation of CML cells.
Materials:
-
CML cell lines (e.g., K562, Ba/F3 wild-type, and mutant lines)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or CCK-8 reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 to 100 µM.[7] Include a DMSO-only control.
-
Add 100 µL of the this compound dilutions or control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Add 20 µL of MTS or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Caption: Workflow for the cell viability assay.
Western Blotting for BCR-ABL1 Degradation and Signaling Pathway Analysis
This protocol is used to visualize the degradation of BCR-ABL1 and assess the phosphorylation status of downstream signaling proteins like STAT5.
Materials:
-
CML cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-BCR, anti-c-Abl, anti-p-STAT5, anti-STAT5, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed CML cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-5 µM) for different time points (e.g., 4, 8, 24 hours).[7]
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the extent of protein degradation and changes in phosphorylation.
Advantages of this compound in CML Research
This compound presents several advantages for studying and potentially treating drug-resistant CML.
Caption: Advantages of using this compound in CML research.
Notably, this compound has been shown to reduce the viability of primary CML CD34+ stem and progenitor cells, a population that is often less susceptible to TKI-induced apoptosis.[1][9] Furthermore, studies have demonstrated a synergistic effect when this compound is combined with TKIs like dasatinib, suggesting a potential combination therapy strategy to combat complex resistance mechanisms.[2][3][4][5]
Conclusion
This compound represents a powerful tool for investigating and overcoming TKI resistance in CML. Its unique mechanism of inducing BCR-ABL1 degradation provides a valuable alternative to traditional kinase inhibition. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of CML biology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | BCR-ABL1 PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Flow Cytometry Analysis Following GMB-475 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GMB-475 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted degradation inhibits downstream signaling pathways, such as the JAK-STAT pathway, suppresses cell proliferation, induces cell cycle arrest, and promotes apoptosis in CML cells.[1] Notably, this compound has demonstrated efficacy against clinically relevant BCR-ABL1 kinase domain point mutants that confer resistance to traditional tyrosine kinase inhibitors (TKIs).[2][4]
These application notes provide detailed protocols for utilizing flow cytometry to quantify the cellular effects of this compound treatment, including its impact on protein expression, cell cycle progression, and apoptosis.
This compound Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. One end of the molecule binds to the BCR-ABL1 protein, while the other end binds to the VHL E3 ligase. This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome. The degradation of BCR-ABL1 leads to the inhibition of its downstream targets, including STAT5.[1][4]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: this compound In Vitro Efficacy
| Cell Line | BCR-ABL1 Status | Parameter | Value | Treatment Duration | Reference |
| K562 | Wild-type | Proliferation Inhibition (IC50) | ~1 µM | 3 days | [1] |
| Ba/F3-MIG-p210 | T315I + F486S mutations | Growth Inhibition (IC50) | 4.49 µM | 48 hours | [1][3] |
| Ba/F3 | Expressing BCR-ABL1 | Apoptosis Induction | Concentration-dependent | 48 hours | [1] |
| Ba/F3 | Expressing BCR-ABL1 | Cell Cycle Arrest | Concentration-dependent | 48 hours | [1][3] |
Experimental Protocols
Protocol 1: Analysis of BCR-ABL1 and p-STAT5 Degradation by Intracellular Flow Cytometry
This protocol details the measurement of intracellular BCR-ABL1 and phosphorylated STAT5 (p-STAT5) levels following this compound treatment.
Materials:
-
This compound
-
CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL1)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA)
-
Fluorochrome-conjugated anti-BCR antibody
-
Fluorochrome-conjugated anti-ABL antibody
-
Fluorochrome-conjugated anti-p-STAT5 (Tyr694) antibody
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture CML cells to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48 hours).
-
-
Cell Fixation and Permeabilization:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation (300 x g for 5 minutes).
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
-
Intracellular Staining:
-
Add the primary antibodies (anti-BCR, anti-ABL, anti-p-STAT5) or isotype controls at their predetermined optimal concentrations.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells twice with Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer. For BCR-ABL1 detection, a dual-staining strategy with anti-BCR and anti-ABL antibodies can be employed to specifically identify the fusion protein.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying the induction of apoptosis following this compound treatment.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 5 x 10^5 cells per sample by gentle centrifugation (300 x g for 5 minutes).
-
Wash cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Four populations can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
This compound treated and control cells
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
While vortexing gently, add 1 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis and Interpretation
For each protocol, appropriate controls are essential for accurate data interpretation. These include:
-
Unstained cells: To set the baseline fluorescence.
-
Vehicle-treated cells: To control for the effect of the drug solvent.
-
Single-color controls: For setting compensation in multi-color experiments.
-
Isotype controls: To control for non-specific antibody binding in intracellular staining.
Analysis of flow cytometry data should be performed using appropriate software (e.g., FlowJo, FCS Express). Gating strategies should be consistently applied across all samples to define cell populations of interest. The expected outcome of this compound treatment is a dose-dependent decrease in BCR-ABL1 and p-STAT5 expression, an increase in the percentage of apoptotic cells (Annexin V+), and an alteration in the cell cycle profile, such as an increase in the G0/G1 phase.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Administration of GMB-475
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosing of GMB-475, a potent PROTAC (Proteolysis Targeting Chimera) designed to target the BCR-ABL1 fusion protein for degradation. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the BCR-ABL1 oncoprotein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome. This targeted protein degradation approach offers a potential therapeutic strategy for Chronic Myeloid Leukemia (CML), including cases with resistance to tyrosine kinase inhibitors (TKIs).[1][2]
Quantitative In Vivo Efficacy Data
In a preclinical Chronic Myeloid Leukemia (CML) mouse model, the administration of this compound as a monotherapy has been evaluated. While a trend towards reduced tumor burden and prolonged survival was observed, the effects were not statistically significant.[1] The primary utility of this compound in vivo, as suggested by published studies, may be in combination with other therapeutic agents like the TKI dasatinib, where synergistic effects have been reported.[1][3]
| Parameter | This compound Monotherapy | Vehicle Control | Reference |
| Tumor Burden | Trend of reduction observed via fluorescence imaging. | - | [1] |
| Survival | Trend of prolongation observed. | - | [1] |
| Statistical Significance | Not statistically significant. | - | [1] |
Experimental Protocols
In Vivo Formulation of this compound
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in a murine model.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final working solution, the recommended vehicle composition is a mixture of DMSO, PEG300, Tween-80, and Saline.
-
A suggested volumetric ratio for the vehicle is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare 1 mL of the dosing solution, first mix 100 µL of the this compound DMSO stock with 400 µL of PEG300.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Finally, add 450 µL of Saline to reach the final volume of 1 mL.
-
Ensure the final solution is clear and free of precipitation before administration. It is recommended to prepare the working solution fresh on the day of use.
Chronic Myeloid Leukemia (CML) Mouse Model
This protocol outlines the establishment of a CML mouse model using Ba/F3 cells expressing a mutant BCR-ABL1.
Materials and Reagents:
-
Balb/c mice (female, 8 weeks old)
-
Ba/F3-MIG-p210-Luc cells carrying the BCR::ABL1T315I+F486S mutation
-
Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
Phosphate-buffered saline (PBS), sterile
-
X-ray irradiator
-
Insulin syringes
Procedure:
-
Culture the Ba/F3-MIG-p210-Luc cells according to standard cell culture protocols.
-
Four to six hours prior to cell injection, irradiate the Balb/c mice with a sublethal dose of 3.8 Gy X-ray.[1]
-
Harvest the Ba/F3-MIG-p210-Luc cells and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 3 x 106 cells/mL.
-
Inject each mouse with 100 µL of the cell suspension (3 x 105 cells) via the tail vein.[1]
-
Monitor the mice for signs of disease progression. Tumor burden can be monitored by bioluminescence imaging due to the luciferase reporter in the cells.
In Vivo Dosing of this compound
This protocol provides the dosing regimen for this compound in the established CML mouse model.
Materials:
-
CML mouse model (as described above)
-
Prepared this compound dosing solution (as described above)
-
Vehicle control solution
-
Appropriate syringes and needles for i.p. injection
Procedure:
-
Seventy-two hours after the injection of the Ba/F3 cells, begin the drug administration.[1]
-
Administer this compound at a dosage of 5 mg/kg body weight.[1]
-
The route of administration is intraperitoneal (i.p.) injection.[1]
-
The dosing schedule is once every two days for a total of 10 days.[1]
-
A control group of mice should be injected with the vehicle solution following the same volume and schedule.
-
Monitor the mice for tumor burden (e.g., via bioluminescence imaging) and overall health and survival throughout the experiment.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound and its effect on the JAK-STAT pathway.
Experimental Workflow
Caption: Experimental workflow for the in vivo evaluation of this compound in a CML mouse model.
References
- 1. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GMB-475 Technical Support Center: Overcoming High Concentration Requirements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the high concentration requirements of GMB-475 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to target the BCR-ABL1 fusion protein for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that allosterically targets the myristoyl pocket of the ABL1 portion of the BCR-ABL1 oncoprotein.[2][3] By bringing BCR-ABL1 into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent degradation of BCR-ABL1 by the proteasome.[2][3] This leads to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, and suppresses the proliferation of chronic myeloid leukemia (CML) cells.[1][4]
Q2: Why does this compound often require high concentrations to be effective in my experiments?
Several studies have indicated that this compound can require micromolar concentrations to achieve significant inhibition of cell proliferation and induce apoptosis in CML cell lines.[2] For instance, the half-maximal inhibitory concentration (IC50) for cell proliferation is approximately 1 µM in K562 and Ba/F3 cells.[5] In Ba/F3 cells carrying a specific BCR-ABL1 mutation, the IC50 was observed to be as high as 4.49 µM.[2] This is a known characteristic of this particular PROTAC. While PROTACs can act catalytically, factors such as cell permeability, ternary complex formation efficiency, and potential for "hook effect" at very high concentrations can influence their effective concentration.[6]
Q3: I am observing lower than expected potency with this compound. What are some potential reasons and troubleshooting steps?
Several factors could contribute to reduced potency. Here are some common issues and corresponding troubleshooting suggestions:
-
Compound Solubility and Stability: this compound is soluble in DMSO, but moisture absorption can reduce its solubility.[7] Ensure you are using fresh, anhydrous DMSO to prepare your stock solutions.[7] It is also crucial to properly store the stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
Cell Line Sensitivity: Different CML cell lines, especially those with various BCR-ABL1 mutations, can exhibit varying sensitivity to this compound.[2] It's advisable to test a broad range of concentrations to determine the optimal working concentration for your specific cell line.
-
Experimental Duration: The effects of this compound on cell viability and protein degradation are time-dependent.[5] Ensure that your incubation times are sufficient. For cell viability assays, incubation for 3 days is common, while for protein degradation studies, an 8-hour treatment has been used.[7]
-
Assay Conditions: Ensure that your assay conditions, such as cell density and media components, are optimized and consistent across experiments.
Q4: Are there any strategies to reduce the required concentration of this compound?
Yes, a key strategy to overcome the high concentration requirement of this compound is to use it in combination with other drugs. Research has shown that combining this compound with the tyrosine kinase inhibitor (TKI) dasatinib synergistically inhibits the growth of CML cells.[2] This combination allows for the use of lower concentrations of both drugs to achieve a significant anti-leukemic effect.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High IC50 values observed | Inherent property of this compound in certain cell lines.[2] | Consider combination therapy, for example with dasatinib, to enhance potency.[2] |
| Poor compound solubility. | Prepare fresh stock solutions in anhydrous DMSO.[7] Avoid repeated freeze-thaw cycles.[1] | |
| Inconsistent results between experiments | Variability in stock solution concentration. | Prepare aliquots of the stock solution to ensure consistency.[1] |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| No significant BCR-ABL1 degradation observed | Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to determine optimal conditions.[5] |
| Issues with Western blot protocol. | Optimize your Western blot protocol, including lysis buffer, antibody concentrations, and transfer conditions. |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from methodologies used in studies with this compound.[1][7]
-
Cell Seeding: Seed human K562 or murine Ba/F3 cells in a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is common to test a range from 0.01 to 100 µM.[1]
-
Treatment: Add the diluted this compound or vehicle control (e.g., DMSO) to the cells.
-
Incubation: Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.[1][7]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Western Blot for BCR-ABL1 Degradation
This protocol is based on established methods for assessing this compound-mediated protein degradation.[5][7]
-
Cell Treatment: Treat K562 cells with this compound (e.g., at 5 µM) or DMSO as a control for a specified time, for instance, 8 hours.[7]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RPPA lysis buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against BCR-ABL1, p-STAT5, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound leading to BCR-ABL1 degradation.
Caption: this compound inhibits the BCR-ABL1 signaling pathway.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing GMB-475 Efficacy in In Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the efficacy of the PROTAC GMB-475 in in vivo models of Chronic Myeloid Leukemia (CML).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a novel class of therapeutic agents. It functions by selectively targeting the BCR-ABL1 fusion protein, which is a key driver of Chronic Myeloid Leukemia (CML). This compound is a heterobifunctional molecule: one end binds to the BCR-ABL1 protein, and the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome.[1][2][3] This targeted protein degradation approach offers a potential advantage over traditional kinase inhibitors.
Q2: Why is the in vivo efficacy of this compound monotherapy limited?
A2: Preclinical studies have shown that this compound as a single agent demonstrates a trend of reducing tumor burden and prolonging survival in CML mouse models, but the effect is often not statistically significant.[1][3] This can be attributed to several factors inherent to PROTACs, including challenges with pharmacokinetics and pharmacodynamics (PK/PD), such as low aqueous solubility and potential for rapid clearance.[4] High concentrations of this compound may be required to achieve a therapeutic effect, which can be challenging to maintain in an in vivo setting.[2]
Q3: What is the recommended strategy to improve this compound efficacy in vivo?
A3: Combining this compound with a tyrosine kinase inhibitor (TKI) like dasatinib has been shown to be a highly effective strategy.[5] This combination therapy can lead to synergistic effects, resulting in enhanced tumor growth inhibition and apoptosis of CML cells.[5] The combination allows for the use of lower, more clinically relevant concentrations of both drugs, potentially reducing off-target effects and overcoming resistance mechanisms.[3][5]
Q4: Which in vivo model is suitable for testing this compound?
A4: A commonly used and effective model is a CML xenograft in BALB/c mice. This is established by intravenously injecting Ba/F3 cells engineered to express a luciferase-tagged BCR-ABL1 fusion protein (e.g., Ba/F3-MIG-p210-Luc).[1][2][3] The luciferase reporter allows for non-invasive, longitudinal monitoring of tumor burden via bioluminescence imaging.[6][7]
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation of this compound
-
Problem: this compound, like many PROTACs, is a hydrophobic molecule with low aqueous solubility, making it difficult to prepare a stable and bioavailable formulation for in vivo administration.[4]
-
Solution: A common and effective vehicle formulation for intraperitoneal (i.p.) injection consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Example Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the desired final concentration.
-
-
It is crucial to prepare this formulation fresh before each administration to ensure stability and prevent precipitation. For oral administration, amorphous solid dispersions or lipid-based formulations can be explored to enhance solubility and absorption.[4][8]
-
Issue 2: Lack of Significant Tumor Growth Inhibition with this compound Monotherapy
-
Problem: Researchers may observe minimal or no significant reduction in tumor volume or bioluminescence signal when using this compound as a single agent.
-
Troubleshooting Steps:
-
Verify Formulation and Administration: Ensure the this compound formulation is prepared correctly and administered as per the protocol. Improper formulation can lead to poor bioavailability.
-
Confirm On-Target Activity: Before proceeding with extensive in vivo studies, confirm that this compound is inducing degradation of BCR-ABL1 in your cell lines in vitro using techniques like Western blotting.
-
Consider the "Hook Effect": PROTACs can exhibit a "hook effect," where efficacy decreases at very high concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[9] While less common in vivo, ensure that the administered dose is within the therapeutic window.
-
Implement Combination Therapy: As highlighted in the FAQs, combining this compound with a TKI like dasatinib is the most effective strategy to enhance anti-tumor activity.[5]
-
Issue 3: High Variability in Tumor Growth and Treatment Response
-
Problem: Significant variation in tumor size and response to treatment is observed between individual animals within the same group.
-
Troubleshooting Steps:
-
Standardize Animal and Cell Line Procedures: Ensure consistency in the age and weight of the mice used.[2] Standardize the number of cells injected and the injection procedure to minimize variability in initial tumor seeding.
-
Monitor Animal Health: Closely monitor the health of the animals, as underlying health issues can impact tumor growth and drug metabolism.
-
Increase Group Size: A larger number of animals per group can help to increase the statistical power of the experiment and account for biological variability.
-
Refine Imaging and Analysis: Standardize the timing of bioluminescence imaging post-luciferin injection and use a consistent region of interest (ROI) for quantification to ensure data accuracy.[7]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in CML Cell Lines
| Cell Line | BCR-ABL1 Mutation Status | This compound IC50 (µM) | Reference |
| K562 | Wild-Type | ~1 | [1] |
| Ba/F3 | Wild-Type | ~1 | [1] |
| Ba/F3-MIG-p210 | T315I + F486S | 4.49 | [1] |
Table 2: In Vivo Efficacy of this compound Monotherapy in a CML Mouse Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| BALB/c mice with Ba/F3-MIG-p210-Luc xenografts | This compound (5 mg/kg, i.p.) | Every 2 days for 10 days | Showed a trend of reducing tumor burden and prolonging survival (not statistically significant). | [1][2][3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a CML Xenograft Model
-
Cell Culture and Preparation:
-
Culture Ba/F3-MIG-p210-Luc cells in appropriate media supplemented with growth factors.
-
Harvest cells during the logarithmic growth phase and assess viability using a method like trypan blue exclusion.
-
Resuspend the cells in sterile, serum-free PBS at a concentration of 3 x 10^6 cells/mL.
-
-
Animal Model Establishment:
-
Treatment Regimen:
-
Randomly divide the mice into treatment and control groups (n ≥ 6 per group).
-
Begin treatment 72 hours after cell injection.[3]
-
This compound Monotherapy Group: Administer 5 mg/kg this compound via intraperitoneal (i.p.) injection every two days.[1][2]
-
Combination Therapy Group: Administer 5 mg/kg this compound (i.p.) and a predetermined optimal dose of dasatinib (e.g., 20 mg/kg, p.o.) daily.[10]
-
Control Group: Administer the vehicle solution following the same schedule as the treatment groups.
-
-
Tumor Burden Monitoring:
-
Monitor tumor progression non-invasively using bioluminescence imaging (BLI) at regular intervals (e.g., weekly).[6][11]
-
Inject each mouse with D-luciferin (150 mg/kg, i.p.) and image 10-15 minutes post-injection using an in vivo imaging system.[7]
-
Quantify the bioluminescence signal from a defined region of interest (ROI).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate TGI based on the reduction in bioluminescence signal in the treated groups compared to the control group.
-
Survival Analysis: Monitor the survival of the mice in each group and perform Kaplan-Meier survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, tissues can be harvested to assess BCR-ABL1 protein levels via Western blot or immunohistochemistry to confirm target degradation.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated BCR-ABL1 degradation.
Caption: Overview of BCR-ABL1 signaling and this compound intervention.
Caption: Experimental workflow for in vivo this compound efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 3. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. The SCLtTAxBCR-ABL transgenic mouse model closely reflects the differential effects of dasatinib on normal and malignant hematopoiesis in chronic phase-CML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
GMB-475 Degradation Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GMB-475, a PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of the BCR-ABL1 fusion protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule known as a PROTAC. It is designed to selectively target the BCR-ABL1 oncoprotein, which is a key driver in Chronic Myeloid Leukemia (CML). This compound works by inducing the proximity of BCR-ABL1 to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity facilitates the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome. This targeted protein degradation approach offers a potential therapeutic strategy for CML.[3][4]
Q2: What are the recommended starting concentrations and treatment times for this compound in cell-based assays?
Based on published data, a good starting point for this compound concentration is in the range of 0.1 to 1 µM. The half-maximal degradation concentration (DC50) for BCR-ABL1 in K562 cells has been reported to be approximately 340 nM after an 18-hour treatment.[5] For cell proliferation assays, the half-maximal inhibitory concentration (IC50) is typically around 1 µM in cell lines like K562 and Ba/F3.[1][6] Treatment times can vary from 4 to 48 hours, depending on the experimental endpoint.[1][3] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium.
Q4: What are essential experimental controls for a this compound degradation experiment?
To ensure the validity of your experimental results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dilute this compound.
-
Inactive Diastereomer Control: Use a stereoisomer of this compound that is incapable of binding to the VHL E3 ligase. This control helps to distinguish between the effects of targeted degradation and other pharmacological effects of the molecule.
-
Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound-induced protein reduction is rescued, it confirms that the degradation is proteasome-dependent.
-
E3 Ligase Ligand-Only Control: Treat cells with the VHL ligand portion of this compound alone to control for any effects of E3 ligase binding independent of BCR-ABL1 engagement.
Troubleshooting Guide
This guide addresses common issues encountered during this compound degradation experiments in a question-and-answer format.
Problem 1: No or incomplete degradation of BCR-ABL1 is observed by Western blot.
-
Question: I've treated my cells with this compound, but the Western blot shows no change or only a slight decrease in BCR-ABL1 protein levels. What could be the reason?
-
Answer: Several factors could contribute to this issue. Here's a step-by-step troubleshooting workflow:
Troubleshooting workflow for no/incomplete degradation. -
Detailed Steps:
-
Verify this compound Integrity and Concentration: Ensure your this compound stock solution is not degraded. Prepare a fresh dilution from a new aliquot. Confirm the accuracy of your concentration calculations.
-
Assess Cell Line Health and BCR-ABL1 Expression: Confirm that your cells are healthy and proliferating normally. High passage numbers can sometimes alter cellular responses. Verify the baseline expression level of BCR-ABL1 in your untreated cells.
-
Review Experimental Protocol: Double-check the concentration of this compound and the treatment duration. It's possible that the concentration is too low or the treatment time is too short to observe significant degradation. Consider performing a dose-response (e.g., 0.01 µM to 10 µM) and a time-course (e.g., 2, 4, 8, 12, 24 hours) experiment.
-
Check for the "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (this compound with either BCR-ABL1 or VHL) that do not lead to a productive ternary complex. If you are using a high concentration of this compound, try testing a range of lower concentrations.
-
Confirm Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between this compound, BCR-ABL1, and VHL. While direct measurement can be challenging, you can infer its formation by ensuring the subsequent steps are occurring.
-
Assess Ubiquitination: If the ternary complex is forming, the next step is the ubiquitination of BCR-ABL1. You can check for this by performing an immunoprecipitation of BCR-ABL1 followed by a Western blot for ubiquitin.
-
Verify Proteasome Activity: The final step is the degradation of ubiquitinated BCR-ABL1 by the proteasome. To confirm that the proteasome is active in your cells, you can use a proteasome activity assay kit or observe the accumulation of a known proteasome substrate. As a control, co-treating with a proteasome inhibitor like MG132 should rescue this compound-induced degradation of BCR-ABL1.
-
-
Problem 2: High variability in degradation levels between experiments.
-
Question: I am seeing inconsistent levels of BCR-ABL1 degradation in replicate experiments. What could be causing this variability?
-
Answer: Reproducibility is key in any experiment. Here are some potential sources of variability and how to address them:
-
Cell Culture Conditions:
-
Cell Density: Ensure that you seed the same number of cells for each experiment and that the cells are in the logarithmic growth phase at the time of treatment.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Serum and Media: Use the same batch of serum and media for all related experiments, as batch-to-batch variability can affect cell growth and drug response.
-
-
Compound Handling:
-
Stock Solution Stability: As mentioned earlier, avoid multiple freeze-thaw cycles of your this compound stock.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent dilutions.
-
-
Western Blotting Technique:
-
Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein lysates.
-
Transfer Efficiency: Optimize your Western blot transfer conditions to ensure consistent transfer of proteins to the membrane.
-
Antibody Incubation: Use the same antibody dilutions and incubation times for all blots.
-
Detection: Ensure that the chemiluminescent signal is within the linear range of detection of your imaging system.
-
-
Problem 3: Unexpected cellular effects or off-target observations.
-
Answer: While this compound is designed to be selective for BCR-ABL1, it is important to consider potential off-target effects.
-
Global Proteomics: The most comprehensive way to identify off-target effects is through quantitative global proteomics (e.g., using mass spectrometry). This will provide an unbiased view of all protein level changes in response to this compound treatment. While the detailed global proteomics data for this compound is not publicly available, it has been stated that its selectivity was confirmed by this method.
-
Inactive Diastereomer Control: Comparing the cellular phenotype of this compound treatment with that of its inactive diastereomer is a powerful way to distinguish between on-target degradation-dependent effects and off-target effects.
-
Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can be used to assess whether this compound directly engages with other proteins in the cell.
-
Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Conditions | Reference |
| DC50 | K562 | 340 nM | 18-hour treatment | [5] |
| IC50 | K562 | ~1 µM | Cell proliferation assay | [1][6] |
| IC50 | Ba/F3 (BCR-ABL1) | ~1 µM | Cell proliferation assay | [1][6] |
Experimental Protocols
1. Western Blot Protocol for BCR-ABL1 Degradation
This protocol provides a general framework for assessing BCR-ABL1 protein levels following this compound treatment. Optimization may be required for your specific cell line and antibodies.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL1 (specific antibody and dilution to be optimized) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Normalize the BCR-ABL1 signal to a loading control (e.g., GAPDH or β-actin).
-
2. In-Cell Ubiquitination Assay
This protocol can be used to determine if this compound induces the ubiquitination of BCR-ABL1.
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysate to reduce the SDS concentration and immunoprecipitate BCR-ABL1 using a specific antibody.
-
Wash the immunoprecipitates thoroughly.
-
Elute the proteins and analyze by Western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the this compound treated sample indicates increased ubiquitination.
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation PMID: 31311809 | MCE [medchemexpress.cn]
- 3. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing GMB-475 and TKI Co-treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with GMB-475 and Tyrosine Kinase Inhibitor (TKI) co-treatments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to target the BCR-ABL1 fusion protein for degradation. This compound works by binding to the myristoyl pocket of the ABL1 kinase domain in an allosteric manner, and simultaneously recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the cell's proteasome machinery.[1][2] This degradation-based approach is distinct from traditional TKIs, which only inhibit the kinase activity of their targets.[1]
A2: While this compound can induce the degradation of BCR-ABL1, it often requires high concentrations to achieve significant anti-proliferative and pro-apoptotic effects on its own.[1][3] Co-treatment with a TKI, such as dasatinib or ponatinib, has been shown to have a synergistic effect. This combination can enhance the anti-tumor activity, allowing for lower effective concentrations of both drugs.[1][3] This is particularly relevant for overcoming resistance to TKIs caused by mutations in the BCR-ABL1 kinase domain.[1][4][5]
Q3: Which TKIs have been shown to be effective in combination with this compound?
A3: Published research has demonstrated synergistic effects when this compound is combined with the orthosteric TKIs dasatinib and ponatinib in chronic myeloid leukemia (CML) models, particularly those with BCR-ABL1 mutations.[1][3] The combination with dasatinib, in particular, has been shown to be highly synergistic in inhibiting cell growth, promoting apoptosis, and blocking the cell cycle in cells with BCR-ABL1 mutations.[1][5]
Q4: What is the primary signaling pathway affected by the this compound and TKI co-treatment?
A4: The co-treatment of this compound and a TKI, like dasatinib, has been shown to synergistically block multiple molecules within the JAK-STAT signaling pathway.[1][5] BCR-ABL1 is known to activate the JAK-STAT pathway, and a key downstream effector is STAT5.[2] The combination treatment leads to the inhibition of STAT5 phosphorylation, which is a critical step in its activation and downstream signaling that promotes cell proliferation and survival.[3][6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Cell Viability and Synergy Analysis
-
Q: My cell viability assay (e.g., MTT, CCK-8) shows high variability between replicates. What could be the cause?
-
A: High variability can stem from several factors:
-
Uneven cell seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette gently up and down several times before aliquoting into wells.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
-
Inconsistent incubation times: Ensure that the timing for drug addition and assay reagent addition is consistent across all plates.
-
Incomplete formazan solubilization (MTT assay): After adding the solubilization solution, ensure all purple crystals are fully dissolved before reading the plate. You can gently pipette up and down or use a plate shaker.[7]
-
-
-
Q: I am not observing a synergistic effect (Combination Index > 1) between this compound and my TKI. What should I check?
-
A:
-
Drug Concentrations: The synergistic effect is often concentration-dependent. You may need to perform a more detailed dose-response matrix with a wider range of concentrations for both this compound and the TKI to find the optimal synergistic window.
-
Cell Line and Mutation Status: Synergy between this compound and dasatinib has been shown to be strong in Ba/F3 cells with specific BCR-ABL1 mutations (e.g., T315I), but not in cells with wild-type BCR-ABL1.[3] Confirm the mutation status of your cell line.
-
Combination Ratio: The ratio of the two drugs can influence the outcome. While a fixed ratio based on IC50 values is a common starting point, exploring other ratios may be necessary.
-
Calculation Method: Ensure you are correctly calculating the Combination Index (CI) using appropriate software (e.g., CompuSyn) or a validated formula. The Chou-Talalay method is a standard approach.[6][8][9]
-
-
Apoptosis Assays
-
Q: My Annexin V/PI flow cytometry data shows a high percentage of necrotic (Annexin V+/PI+) cells even in my control group. What is the problem?
-
A:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation speeds can damage cell membranes, leading to false positives for necrosis. Use a gentle dissociation reagent if needed and keep centrifugation speeds to a minimum (e.g., 300-400 x g).
-
Delayed Staining: Cells should be stained and analyzed as soon as possible after harvesting. Delays can lead to secondary necrosis in apoptotic cells.
-
Unhealthy Initial Cell Culture: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or nutrient-deprived cultures will have higher baseline cell death.
-
-
Western Blotting
-
Q: I am having trouble detecting a decrease in total BCR-ABL1 protein levels after this compound treatment.
-
A:
-
Insufficient Treatment Time or Concentration: PROTAC-mediated degradation is time and concentration-dependent. You may need to perform a time-course experiment (e.g., 4, 8, 12, 24 hours) and a dose-response experiment to find the optimal conditions for maximal degradation in your cell line.
-
Proteasome Inhibitor Control: To confirm that the degradation is proteasome-dependent, include a control where cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132). In this condition, you should see a rescue of BCR-ABL1 protein levels.
-
Lysis Buffer and Protein Extraction: Ensure your lysis buffer contains protease inhibitors to prevent protein degradation after cell lysis.
-
Antibody Quality: Verify the specificity and efficacy of your BCR-ABL1 antibody.
-
-
-
Q: I am not seeing a consistent decrease in phosphorylated STAT5 (p-STAT5) levels with the combination treatment.
-
A:
-
Rapid Dephosphorylation: Phospho-proteins can be labile. Use a lysis buffer containing phosphatase inhibitors and process your samples quickly on ice.
-
Loading Controls: Ensure equal protein loading by probing for a housekeeping protein like GAPDH or β-actin. Normalize your p-STAT5 signal to the total STAT5 signal to account for any changes in total protein levels.
-
Stimulation Conditions: The baseline level of p-STAT5 can vary. Ensure your experimental conditions are consistent. For some cell lines, serum starvation prior to treatment may be necessary to reduce baseline phosphorylation.
-
-
Quantitative Data Summary
Table 1: Synergistic Effects of this compound and Dasatinib on Ba/F3 Cells with BCR-ABL1 Mutations
| Cell Line (BCR-ABL1 Mutation) | This compound IC50 (µM) | ABL001 IC50 (µM) | Dasatinib IC50 (µM) | This compound + Dasatinib Combination Index (CI) at ED50 | Synergy Outcome |
| Ba/F3-MIG-p210WT | - | - | - | 6.96 | No Synergy |
| Ba/F3-MIG-p210T315I | 3.69 (at 48h) | - | - | 0.25 | Significant Synergy |
| Ba/F3-MIG-p210T315I+E255K | - | - | - | 0.29 | Significant Synergy |
| Ba/F3-MIG-p210T315I+F486S | 4.49 (at 48h) | 9.487 | - | - | - |
Data extracted from Wu et al., 2022.[3]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[7][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of this compound, TKI, and the combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium-only blank from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This protocol is based on standard Annexin V staining procedures.[1][4]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, TKI, the combination, or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like trypsinization. Combine the floating and adherent cells from each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
3. Western Blotting for BCR-ABL1 Degradation and p-STAT5 Inhibition
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCR-ABL1, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-STAT5 signal to total STAT5 and the BCR-ABL1 signal to the loading control.
Visualizations
Caption: Mechanism of this compound mediated BCR-ABL1 degradation.
Caption: Signaling pathway targeted by this compound and TKI co-treatment.
Caption: Experimental workflow for synergy assessment.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the JAK2-STAT5 pathway in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ashpublications.org [ashpublications.org]
- 6. mythreyaherbal.com [mythreyaherbal.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. goldbio.com [goldbio.com]
GMB-475 solubility and stability in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with their experiments involving GMB-475, a potent and selective BCR-ABL1 PROTAC (Proteolysis Targeting Chimera). Here you will find comprehensive information on solubility and stability, detailed experimental protocols, and troubleshooting guidance to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Q1: My this compound is not dissolving properly in aqueous solutions. What should I do?
A1: this compound is practically insoluble in water. For cell-based assays, it is recommended to first prepare a stock solution in an organic solvent like DMSO.[1] This stock solution can then be further diluted into your aqueous cell culture medium. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity to your cells. For in vivo studies, specific formulation protocols are available (see In Vivo Experimental Protocol section).
Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that your this compound stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles, which can lead to degradation.[2] Aliquoting the stock solution is highly recommended.
-
Cell Health and Confluency: Use healthy, actively dividing cells for your experiments. Cell confluency can impact experimental outcomes, so aim for a consistent seeding density.
-
Incubation Time: The effects of this compound on cell viability are time-dependent. Ensure you are using a consistent incubation time as indicated in the established protocols.[1]
-
"Hook Effect": PROTACs can sometimes exhibit a "hook effect," where the degradation of the target protein is less efficient at very high concentrations.[3] This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot form the productive ternary complex required for degradation. If you observe reduced efficacy at higher concentrations, consider testing a broader dose range, including lower concentrations.
Q3: How can I confirm that this compound is inducing the degradation of BCR-ABL1 in my cells?
A3: The most direct way to confirm BCR-ABL1 degradation is by Western blotting. Treat your cells with this compound for a specified period (e.g., 18 hours) and then lyse the cells to analyze the protein levels of BCR-ABL1.[4] You should observe a dose-dependent decrease in the BCR-ABL1 protein band. Additionally, you can assess the downstream signaling of BCR-ABL1, such as the phosphorylation of STAT5, which is expected to decrease upon BCR-ABL1 degradation.[2][4]
Q4: I am not observing the expected in vivo efficacy. What are some potential reasons?
A4: In vivo experiments are complex, and several factors can influence the outcome:
-
Compound Formulation and Administration: Ensure that this compound is properly formulated for in vivo use to achieve adequate bioavailability. The recommended route of administration (e.g., intraperitoneal injection) and dosing schedule should be followed.[2]
-
Animal Model: The choice of animal model is critical. The model should be well-characterized and appropriate for studying chronic myeloid leukemia.[2]
-
Tumor Burden: The tumor burden at the start of treatment can impact the therapeutic response.
-
Compound Stability in vivo: The metabolic stability of the PROTAC can affect its in vivo efficacy.
Solubility and Stability
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (116.01 mM)[1] | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Ethanol | 50 mg/mL (58.0 mM)[5] | |
| Water | Insoluble[1][5] |
Stability and Storage
| Form | Storage Temperature | Storage Duration | Notes |
| Solid (Powder) | -20°C | 3 years[1] | |
| Stock Solution (in solvent) | -80°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution (in solvent) | -20°C | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to assess the effect of this compound on the proliferation of chronic myeloid leukemia (CML) cell lines, such as K562 or Ba/F3 cells expressing BCR-ABL1.[6]
Materials:
-
This compound
-
CML cell line (e.g., K562, Ba/F3-BCR-ABL1)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter 96 AQueous One Solution)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform serial dilutions.
-
Treatment: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 3 days) at 37°C in a humidified incubator with 5% CO2.[1]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vivo Mouse Model of Chronic Myeloid Leukemia
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a CML mouse model.[2]
Materials:
-
This compound
-
8-week-old Balb/c mice[2]
-
Ba/F3 cells expressing BCR-ABL1 and a reporter gene (e.g., Luciferase)[2]
-
Vehicle solution (e.g., 4% DMSO + 30% PEG300 + 5% Tween 80 + ddH2O)
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Allow the mice to acclimate to the facility for at least one week before the experiment.
-
Tumor Cell Implantation: Inject the Ba/F3-BCR-ABL1-Luc cells into the tail vein of the mice.[2]
-
Compound Formulation: Prepare the this compound formulation for intraperitoneal (i.p.) injection. A common formulation consists of dissolving this compound in a vehicle solution. For example, a working solution can be prepared by adding a DMSO stock solution to PEG300, mixing, then adding Tween-80, and finally adjusting the volume with saline.[2]
-
Treatment Administration: Administer this compound via i.p. injection at the desired dose (e.g., 5 mg/kg) and schedule (e.g., once every two days for 10 days).[2] The control group should receive the vehicle solution.
-
Monitoring: Monitor the tumor burden using an appropriate imaging modality (e.g., bioluminescence imaging for luciferase-expressing cells).[7] Also, monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., Western blotting to confirm target degradation).
Visualizations
BCR-ABL1 Signaling Pathway and this compound Mechanism of Action
Caption: this compound induces the degradation of BCR-ABL1 via the ubiquitin-proteasome system.
General Experimental Workflow for this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GMB-475 Off-Target Effects in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of GMB-475 in cancer cells.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Phenotypic Changes in this compound Treated Cells
Researchers may observe cellular effects that cannot be solely attributed to the degradation of the primary target, BCR-ABL1. This guide provides a systematic approach to investigate potential off-target effects.
Possible Cause & Troubleshooting Steps:
-
Off-Target Protein Degradation: this compound, like other PROTACs, may induce the degradation of proteins other than BCR-ABL1.
-
Recommendation: Perform unbiased proteomic analysis to identify unintended protein degradation.
Experimental Protocol: Global Proteomic Analysis by Mass Spectrometry
-
Cell Culture and Treatment: Culture cancer cells of interest (e.g., K562, Ba/F3) and treat with this compound (at various concentrations, e.g., 0.1, 1, 5 µM) and a vehicle control (e.g., DMSO) for a relevant time period (e.g., 8, 24 hours). Include a proteasome inhibitor (e.g., MG132) control to confirm degradation is proteasome-dependent.
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them in a urea-based buffer, and quantify protein concentration. Reduce, alkylate, and digest proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance between this compound-treated and control groups to identify proteins with significantly reduced levels.
-
-
-
Off-Target Kinase Inhibition: The BCR-ABL1 binding moiety of this compound, derived from the allosteric inhibitor GNF-5, may inhibit other kinases.[1]
-
Recommendation: Perform a kinase selectivity profiling assay.
Experimental Protocol: Kinase Selectivity Profiling
-
Assay Principle: Use a commercially available kinase profiling service or an in-house panel of purified kinases. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Compound Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Kinase Reactions: Incubate each kinase with its specific substrate, ATP, and this compound at various concentrations.
-
Detection: Measure the amount of substrate phosphorylation using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization).
-
Data Analysis: Calculate the IC50 value for each kinase to determine the selectivity profile of this compound.
-
-
Logical Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected this compound effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-targets of this compound?
While a comprehensive off-target profile for this compound has not been published, potential off-targets can be inferred from its components and general PROTAC behavior:
-
Proteins structurally similar to BCR-ABL1's myristoyl pocket: The GNF-5 derived warhead targets an allosteric site, which may have homologues in other proteins.
-
"Neosubstrates" of the VHL E3 ligase: The recruitment of VHL can sometimes lead to the degradation of proteins that are not the intended target but are brought into proximity.
-
PRC2 complex components: There is a preliminary observation of a marginal reduction in EZH2 and EED protein levels upon treatment with a similar compound, suggesting a potential interaction with the Polycomb Repressive Complex 2.[2]
Q2: How can I confirm if a suspected off-target protein is degraded by this compound?
Once a potential off-target is identified through proteomics, validation is crucial.
Experimental Protocol: Validation of Off-Target Degradation
-
Western Blotting:
-
Treat cells with a dose-response of this compound for various time points.
-
Lyse the cells and perform SDS-PAGE followed by Western blotting using an antibody specific to the suspected off-target protein.
-
A dose- and time-dependent decrease in the protein level indicates degradation.
-
-
siRNA Knockdown:
-
Knock down the expression of the suspected off-target protein using siRNA.
-
Observe if the cellular phenotype mimics the one observed with this compound treatment. This helps to functionally link the off-target degradation to the observed cellular effect.
-
Q3: Could the VHL ligand component of this compound have its own biological activity?
Yes, E3 ligase ligands can have intrinsic activities or off-target effects.[3][4] It is important to include proper controls in your experiments.
-
Control Compound: A useful control is a molecule where the BCR-ABL1 binder is replaced with a non-binding moiety, leaving the VHL ligand and linker intact. This can help to distinguish effects mediated by VHL engagement alone.
Q4: What is the mechanism of this compound-mediated protein degradation and how can off-target effects arise?
This compound is a PROTAC that hijacks the ubiquitin-proteasome system.[5][6][7]
Signaling Pathway: this compound On-Target and Potential Off-Target Mechanism
Caption: On-target vs. potential off-target degradation by this compound.
Off-target effects can arise if this compound facilitates the formation of a ternary complex with a protein other than BCR-ABL1 and the VHL E3 ligase, leading to the unintended protein's ubiquitination and degradation.
Quantitative Data Summary
| Target/Cell Line | Assay | Parameter | Value | Reference |
| Wild-type Abl | Bcr-Abl Inhibition | IC50 | 220 nM (for GNF-5) | |
| K562 cells (CML) | Cell Proliferation | IC50 | ~1 µM | [5] |
| Ba/F3-MIG-p210 cells (BCR::ABL1 T315I+F486S) | Cell Viability | IC50 | 4.49 µM | [5] |
Experimental Workflow: Quantitative Off-Target Analysis
Caption: Workflow for quantitative analysis of off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GMB-475 Degradation Efficiency Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the degradation efficiency of GMB-475, a potent PROTAC degrader of the BCR-ABL1 fusion protein.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue: Inconsistent or No BCR-ABL1 Degradation Observed
-
Question: My Western blot results show variable or no degradation of BCR-ABL1 after this compound treatment. What are the possible causes and solutions?
Answer: Several factors can contribute to this issue. Here's a systematic troubleshooting approach:
-
Cellular Health and Confluency: Ensure your cells are healthy and not overly confluent, as this can affect drug uptake and cellular processes.
-
This compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock. Consider preparing fresh dilutions for each experiment.
-
Treatment Time and Dose Response: Optimize the treatment duration and concentration of this compound. Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response (e.g., 0.1, 1, 10, 100, 1000 nM) experiment to determine the optimal conditions for BCR-ABL1 degradation in your specific cell line.
-
Proteasome Inhibition Control: Include a proteasome inhibitor (e.g., MG132) as a control. Pre-treating cells with a proteasome inhibitor before adding this compound should rescue BCR-ABL1 from degradation, confirming the mechanism of action.
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of the Von Hippel-Lindau (VHL) E3 ligase, which is recruited by this compound to ubiquitinate BCR-ABL1.[1][2][3]
-
Lysate Preparation: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation during sample preparation.
-
Issue: High Background or Non-Specific Bands on Western Blot
-
Question: I am observing high background or multiple non-specific bands on my Western blot for BCR-ABL1. How can I improve the quality of my blot?
Answer: High background and non-specific bands can obscure your results. Consider the following troubleshooting steps:
-
Blocking Conditions: Optimize your blocking buffer and incubation time. Switching from non-fat milk to bovine serum albumin (BSA) or vice versa can sometimes reduce background.
-
Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
-
Washing Steps: Increase the number and duration of your wash steps to more effectively remove unbound antibodies.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the Western blotting process.
-
Issue: Difficulty Confirming Ternary Complex Formation
-
Question: My co-immunoprecipitation (co-IP) experiment to show the formation of the BCR-ABL1:this compound:VHL ternary complex is not working. What could be the problem?
Answer: The ternary complex can be transient, making it challenging to capture. Here are some suggestions:
-
Cross-linking: Consider using a cell-permeable cross-linker to stabilize the complex before cell lysis.
-
Lysis Buffer: Use a gentle lysis buffer that is less likely to disrupt protein-protein interactions.
-
Antibody Choice: Ensure you are using a high-quality antibody for immunoprecipitation that recognizes a solvent-accessible epitope of your target protein.
-
Wash Conditions: Use less stringent wash buffers to avoid disrupting the ternary complex.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a hetero-bifunctional molecule that consists of a ligand that binds to the BCR-ABL1 protein, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This brings BCR-ABL1 into close proximity with the E3 ligase, leading to the ubiquitination of BCR-ABL1 and its subsequent degradation by the proteasome.[1][2]
Q2: Which cell lines are suitable for studying this compound activity?
A2: Human chronic myeloid leukemia (CML) cell lines such as K562 and murine Ba/F3 cells engineered to express human BCR-ABL1 are commonly used and have been shown to be sensitive to this compound.[3] It is crucial to use cell lines with confirmed BCR-ABL1 expression.
Q3: How do I determine the degradation efficiency of this compound?
A3: The degradation efficiency of this compound is typically quantified by measuring the decrease in BCR-ABL1 protein levels. The most common method is quantitative Western blotting. Key parameters to determine are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).[4]
Q4: What are the key downstream effects of BCR-ABL1 degradation by this compound?
A4: Degradation of BCR-ABL1 by this compound leads to the inhibition of downstream signaling pathways, most notably the JAK-STAT pathway.[2][3][5] This results in reduced phosphorylation of STAT5, a key substrate of BCR-ABL1 kinase activity.[3] Consequently, this can lead to cell cycle arrest and apoptosis in sensitive cancer cells.[3]
Q5: Should I expect a "hook effect" with this compound?
A5: Yes, the "hook effect" is a common phenomenon with PROTACs. At very high concentrations, this compound may form binary complexes with either BCR-ABL1 or VHL, which are not productive for ternary complex formation and subsequent degradation. This can lead to a decrease in degradation efficiency at higher concentrations. It is therefore important to perform a full dose-response curve to identify the optimal concentration range for degradation.
Experimental Protocols
Protocol 1: Quantitative Western Blot for BCR-ABL1 Degradation
This protocol details the steps to quantify the degradation of BCR-ABL1 protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed K562 or other suitable cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL1 band intensity to the loading control.
-
Calculate the percentage of BCR-ABL1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the this compound concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to demonstrate the this compound-dependent interaction between BCR-ABL1 and VHL.
-
Cell Treatment and Lysis:
-
Treat cells with an optimal concentration of this compound or vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against either BCR-ABL1 or VHL overnight at 4°C. A negative control IgG should be used in parallel.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with the non-denaturing lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the eluted samples.
-
Probe the membrane with antibodies against BCR-ABL1 and VHL to detect the co-immunoprecipitated proteins. An increase in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates the formation of the ternary complex.
-
Data Presentation
Table 1: Example Data for this compound Degradation of BCR-ABL1 in K562 Cells
| This compound Conc. (nM) | Normalized BCR-ABL1 Level (%) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 52 | 48 |
| 100 | 15 | 85 |
| 1000 | 10 | 90 |
Table 2: Key Degradation Parameters for this compound
| Parameter | Value | Cell Line |
| DC50 | ~340 nM | K562 |
| Dmax | >95% | K562 |
Note: These values are examples and may vary depending on experimental conditions.[6]
Visualizations
Caption: Mechanism of action of this compound leading to BCR-ABL1 degradation.
Caption: Experimental workflow for quantitative Western blotting.
Caption: Troubleshooting logic for inconsistent this compound-mediated degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. escholarship.org [escholarship.org]
- 5. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BC… [ouci.dntb.gov.ua]
- 6. GMB 475 | Active Degraders: R&D Systems [rndsystems.com]
GMB-475 Preclinical Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GMB-475 in preclinical studies. The information is based on published preclinical data and aims to address potential challenges and limitations encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to target the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1] It functions by binding to both the BCR-ABL1 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL1.[1][2] This allosteric targeting of the myristoyl pocket of ABL1 ultimately inhibits downstream signaling pathways, such as the JAK-STAT pathway, and suppresses cancer cell proliferation.[1][3]
Q2: What are the known limitations of this compound as a monotherapy in preclinical models?
Preclinical studies have indicated that this compound, when used as a single agent, has certain limitations. It often requires high concentrations to effectively inhibit cell proliferation and promote apoptosis in CML cell lines.[3] Furthermore, in a CML mouse model, this compound monotherapy demonstrated a poor treatment effect and did not significantly improve the prognosis.[3]
Q3: Why is my in vivo experiment with this compound monotherapy not showing a significant therapeutic effect?
Based on published data, this is a recognized limitation of this compound. A study using a CML mouse model with Ba/F3-MIG-p210 cells carrying a BCR::ABL1T315I+F486S mutation showed no significant improvement in prognosis with this compound treatment alone.[3] The high concentrations required for in vitro efficacy may not be achievable or sustainable in vivo, leading to a diminished therapeutic response. Researchers are encouraged to consider combination therapies to enhance the anti-leukemic effects of this compound.[3][4]
Q4: What type of combination therapies have been explored with this compound?
To overcome the limitations of monotherapy, this compound has been studied in combination with tyrosine kinase inhibitors (TKIs). One study demonstrated that combining this compound with dasatinib resulted in a synergistic effect, leading to enhanced growth inhibition, apoptosis, and cell cycle blockage in CML cells with BCR::ABL1 mutations.[3][4] This combination therapy allows for the use of lower effective concentrations of both drugs.[3]
Troubleshooting Guides
Problem: High IC50 values observed in in vitro cell proliferation assays.
-
Possible Cause 1: Intrinsic limitation of this compound monotherapy.
-
Suggestion: As documented, this compound can exhibit high IC50 values when used alone.[3] Consider this as a baseline for your experiments and explore combination strategies.
-
-
Possible Cause 2: Specific BCR::ABL1 mutation.
-
Suggestion: The sensitivity to this compound can vary depending on the specific BCR::ABL1 mutation being studied.[3] Refer to the provided data table for IC50 values against different mutations and compare with your results.
-
-
Possible Cause 3: Experimental conditions.
-
Suggestion: Review and optimize your experimental protocol, including cell seeding density, drug incubation time, and the viability assay used. The original studies often use a 48-hour treatment period.[3]
-
Problem: Lack of significant tumor regression in animal models.
-
Possible Cause 1: Insufficient in vivo drug exposure.
-
Suggestion: The pharmacokinetic properties of this compound in your specific animal model might be a limiting factor. Consider conducting pharmacokinetic studies to determine the achievable drug concentrations in plasma and tumor tissue.
-
-
Possible Cause 2: Monotherapy limitations.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Various BCR::ABL1 Mutants
| Cell Line | BCR::ABL1 Mutation | IC50 of this compound (48h) | Reference |
| Ba/F3-MIG-p210 | T315I | 3.69 µM | [3] |
| Ba/F3-MIG-p210 | T315I + E255K | Not explicitly stated, but sensitivity varies | [3] |
| Ba/F3-MIG-p210 | T315I + L387M | Not explicitly stated, but sensitivity varies | [3] |
| Ba/F3-MIG-p210 | T315I + F486S | 4.49 µM | [3] |
| K562 | Wild-type BCR-ABL1 | ~1 µM (72h) | [1][5] |
| Ba/F3 | Wild-type BCR-ABL1 | ~1 µM (72h) | [1][5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed Ba/F3 cells carrying BCR::ABL1 mutants in 96-well plates.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for 48 hours.[3]
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability. The IC50 value is then calculated.[3]
Animal Model for Chronic Myeloid Leukemia
-
Cell Line: Utilize Ba/F3-MIG-p210 cells harboring the BCR::ABL1T315I+F486S mutation.[3]
-
Implantation: Inject the cells into immunodeficient mice to establish the CML model.
-
Treatment: Administer this compound (e.g., 5 mg/kg, intraperitoneally, once every two days for 10 days) and/or dasatinib.[1]
-
Monitoring: Monitor the mice for survival and disease progression. Fluorescence imaging can be used to track the leukemic cells.[3]
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of BCR-ABL1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the therapeutic window of GMB-475
Welcome to the technical support center for GMB-475, a potent and selective BCR-ABL1 PROTAC® (Proteolysis Targeting Chimera) degrader. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key technical data to support your research in enhancing the therapeutic window of this compound for chronic myeloid leukemia (CML).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or No BCR-ABL1 Degradation | 1. Suboptimal this compound Concentration: The "hook effect" is a known phenomenon with PROTACs where excessively high concentrations can inhibit the formation of the productive ternary complex (BCR-ABL1:this compound:VHL), leading to reduced degradation.[1] 2. Incorrect Cell Density: Cell density can influence experimental outcomes. 3. Issues with Compound Integrity: Improper storage or handling may have compromised the compound. 4. Low Proteasome Activity: The ubiquitin-proteasome system is essential for PROTAC-mediated degradation. | 1. Perform a dose-response experiment with a wider range of concentrations to identify the optimal degradation concentration (DC50). A typical starting range for in vitro degradation is 0.1 nM to 10 µM. 2. Ensure consistent cell seeding densities across experiments. 3. Store this compound as recommended (-20°C for powder, -80°C for stock solutions in DMSO).[2][3] Avoid repeated freeze-thaw cycles.[4] 4. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. This should rescue BCR-ABL1 from degradation. |
| High IC50 Value or Low Potency in Cell Viability Assays | 1. Cell Line Resistance: The specific CML cell line or patient-derived cells may harbor mutations that confer resistance.[5] 2. Short Incubation Time: The degradation of a target protein and subsequent induction of cell death takes time. 3. This compound as a Monotherapy: this compound has shown synergistic effects when combined with other agents. As a monotherapy, higher concentrations may be needed.[5][6] | 1. Characterize the BCR-ABL1 mutation status of your cell line. Consider using this compound in combination with a tyrosine kinase inhibitor (TKI) like dasatinib, which has been shown to have a synergistic effect.[5][6] 2. Extend the incubation time for cell viability assays (e.g., 48-72 hours).[5][7] 3. Evaluate this compound in combination with TKIs to potentially lower the required effective concentration.[5][6] |
| Inconsistent In Vivo Efficacy | 1. Suboptimal Dosing or Formulation: Poor bioavailability can limit in vivo efficacy.[8] 2. Monotherapy Approach: this compound has demonstrated limited efficacy as a single agent in some mouse models.[5][9] | 1. Ensure proper formulation for in vivo use. A common formulation is 4% DMSO + 30% PEG300 + 5% Tween 80 + ddH2O.[5][9] A typical dosage is 5 mg/kg administered intraperitoneally every two days.[5][7][9] 2. Consider a combination therapy approach with a TKI such as dasatinib to enhance the anti-tumor effect.[5][6] |
| Solubility Issues | 1. Improper Solvent or Concentration: this compound has specific solubility limits in common solvents. 2. Precipitation in Aqueous Media: Diluting a DMSO stock directly into aqueous media can cause precipitation. | 1. This compound is soluble in DMSO up to 100 mM.[10] For in vivo studies, co-solvents like PEG300 and Tween-80 are necessary.[5][7][9] 2. Prepare intermediate dilutions and use a formulation buffer containing co-solvents to maintain solubility when preparing working solutions for cell-based assays. For in vivo preparations, follow the recommended formulation protocols.[5][7][9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a PROTAC that functions as a BCR-ABL1 degrader.[2][3] It is a heterobifunctional molecule with one end binding to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 fusion protein and the other end recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This brings BCR-ABL1 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This degradation inhibits downstream signaling pathways, such as the JAK-STAT pathway, and suppresses cell proliferation in CML cells.[10][11]
Q2: What is the recommended storage and handling for this compound?
A2: this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO should be stored at -80°C for up to 1 year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated activity in human CML K562 cells and murine Ba/F3 cells transformed with BCR-ABL1.[7] It has also been shown to inhibit the proliferation of Ba/F3 cells carrying clinically relevant BCR-ABL1 mutations, including T315I.[12] Furthermore, it reduces viability and induces apoptosis in primary CML CD34+ cells while showing no toxicity to healthy CD34+ cells at similar concentrations.[12]
Q4: Can this compound overcome resistance to tyrosine kinase inhibitors (TKIs)?
A4: Yes, this compound has the potential to overcome TKI resistance.[3] Since it induces the degradation of the BCR-ABL1 protein rather than just inhibiting its kinase activity, it can be effective against mutations that confer resistance to ATP-competitive TKIs.[5] Combining this compound with TKIs like dasatinib has been shown to synergistically inhibit the growth of CML cells with BCR-ABL1 mutants.[5][6]
Q5: What is the "hook effect" and how can I avoid it with this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[1] This is because the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes that do not lead to degradation and compete with the formation of the productive ternary complex.[1] To avoid this, it is crucial to perform a full dose-response curve to determine the optimal concentration range for BCR-ABL1 degradation.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | K562 | ~1 µM | [7] |
| Ba/F3 (BCR-ABL1 transformed) | 1000-1110 nM | [10] | |
| Ba/F3 (BCR-ABL1 T315I) | 1.98 µM | [12] | |
| Ba/F3 (BCR-ABL1 G250E) | 0.37 µM | [12] | |
| Ba/F3 (BCR-ABL1 T315I + F486S) | 4.49 µM | [7] | |
| DC50 (Degradation) | K562 | 340 nM | [10] |
| Dmax (Degradation) | K562 | 95% | [10] |
Experimental Protocols
Cell Viability Assay (CCK8/MTT)
-
Seed Ba/F3-MIG-p210 cells in a 96-well plate at a density of 3,000-8,000 cells per well.[5]
-
Add varying concentrations of this compound (e.g., 0-5 µM).[5]
-
Incubate the plate at 37°C and 5% CO2 for 48 hours.[5]
-
Add CCK8 or MTT reagent according to the manufacturer's instructions.
-
Measure the absorbance to determine cell viability. The half-inhibitory concentration (IC50) can be calculated from the dose-response curve.[5]
Western Blot for BCR-ABL1 Degradation
-
Seed K562 or Ba/F3 BCR-ABL1 cells in a 6-well plate.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 18 hours).[10]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BCR-ABL1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of BCR-ABL1 degradation.
In Vivo CML Mouse Model Study
-
Establish a CML mouse model by injecting 8-week-old Balb/c mice with Ba/F3-MIG-p210-Luc cells via the tail vein.[5][7][9]
-
After 72 hours, administer this compound intraperitoneally at a dose of 5 mg/kg every two days for a specified period (e.g., 10 days).[5][7][9]
-
The control group should receive the corresponding volume of the drug solvent (e.g., 4% DMSO + 30% PEG300 + 5% Tween 80 + ddH2O).[5][9]
-
Monitor tumor burden using luminescence imaging and record the survival of the mice.[5][9]
Visualizations
Caption: this compound Mechanism of Action.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Flowchart for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 10. GMB 475 | Active Degraders: R&D Systems [rndsystems.com]
- 11. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 12. This compound | BCR-ABL1 PROTAC | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Comparative Guide to GMB-475 and Other BCR-ABL1 PROTACs for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of GMB-475 with other emerging Proteolysis Targeting Chimeras (PROTACs) directed against the BCR-ABL1 fusion protein, a key driver of chronic myeloid leukemia (CML). This document provides a data-driven overview of their performance, supported by experimental details.
PROTACs represent a novel therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. In the context of CML, BCR-ABL1 PROTACs offer a promising alternative to traditional tyrosine kinase inhibitors (TKIs) by eliminating the entire BCR-ABL1 protein, potentially overcoming resistance mechanisms and targeting kinase-independent scaffolding functions of the oncoprotein.[1] This guide focuses on this compound and compares it with other notable BCR-ABL1 PROTACs: DAS-6-2-2-6-CRBN, GMB-805, and LPA-81S.
Performance Comparison of BCR-ABL1 PROTACs
The following tables summarize the key quantitative data for this compound and its counterparts, focusing on their degradation potency and anti-proliferative activity in relevant CML cell lines.
| PROTAC | Warhead | E3 Ligase Ligand | Target Cell Line | DC50 | Dmax | IC50 / EC50 | Reference |
| This compound | GNF-5 (Allosteric Inhibitor) | VHL | K562 | ~340 nM | >95% (at 1µM) | ~1 µM | [2] |
| DAS-6-2-2-6-CRBN | Dasatinib | Pomalidomide (CRBN) | K562 | Not Reported | >60% (at 1µM) | 4.4 nM | [3][4] |
| GMB-805 | Asciminib | VHL | K562 | Not Reported | Not Reported | 169 nM | [5] |
| LPA-81S | Asciminib | Cereblon | K562 | Not Reported | >90% (at 0.5µM) | <1 µM | [2] |
Table 1: In Vitro Degradation and Potency of BCR-ABL1 PROTACs. This table provides a comparative overview of the degradation efficiency (DC50 and Dmax) and the half-maximal inhibitory/effective concentration (IC50/EC50) of this compound and other selected BCR-ABL1 PROTACs in the K562 human CML cell line.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the anti-proliferative activity of the PROTACs.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PROTACs (this compound, DAS-6-2-2-6-CRBN, GMB-805, LPA-81S) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT/MTS Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for BCR-ABL1 Degradation
This technique is employed to quantify the extent of target protein degradation induced by the PROTACs.
-
Cell Lysis: After treating K562 cells with the PROTACs for the desired time points (e.g., 18-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for ABL1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BCR-ABL1 band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of remaining protein relative to the vehicle-treated control. The DC50 value is the concentration of the PROTAC that results in 50% degradation of the target protein.[6]
Visualizing the Mechanisms
To better understand the biological context and the mechanism of action, the following diagrams have been generated using the DOT language.
Caption: The BCR-ABL1 signaling pathway, a key driver in CML.
Caption: The general mechanism of action for a PROTAC.
Caption: A typical experimental workflow for evaluating BCR-ABL1 PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. LPA81: Pioneering a Highly Effective PROTAC for Targeting BCR-ABL1 in Chronic Myeloid Leukemia [synapse.patsnap.com]
- 3. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
GMB-475 Demonstrates Superior Efficacy Over Diastereomeric Control in Preclinical Models of Chronic Myeloid Leukemia
A comprehensive analysis of experimental data reveals the enhanced potency of the PROTAC GMB-475 in inducing the degradation of the BCR-ABL1 oncoprotein and inhibiting downstream signaling pathways when compared to its diastereomeric control. These findings underscore the critical role of stereochemistry in the targeted protein degradation mechanism and highlight this compound as a promising therapeutic candidate for chronic myeloid leukemia (CML).
Researchers and drug development professionals will find in this guide a detailed comparison of this compound and its inactive diastereomer, supported by quantitative data from key preclinical experiments. This guide also provides detailed methodologies for the cited experiments and visual representations of the underlying biological processes and experimental workflows.
Comparative Efficacy of this compound and its Diastereomeric Control
This compound, a proteolysis-targeting chimera (PROTAC), is designed to hijack the cell's natural protein disposal system to eliminate the BCR-ABL1 fusion protein, a key driver of CML. The efficacy of this compound is intrinsically linked to its specific three-dimensional structure, which allows it to simultaneously bind to both the BCR-ABL1 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL1.
To validate that the observed anti-leukemic activity of this compound is a direct result of this induced degradation, a diastereomeric control compound was synthesized. This control molecule shares the same chemical formula and connectivity as this compound but differs in the spatial arrangement of its atoms at a single chiral center. This subtle change is designed to disrupt the formation of a stable ternary complex, thereby impairing its ability to induce BCR-ABL1 degradation. As the data below demonstrates, this structural alteration significantly diminishes the compound's biological activity.
Table 1: Comparative In Vitro Efficacy in CML Cell Lines
| Parameter | This compound | Diastereomeric Control | Cell Line | Reference |
| Cell Proliferation IC50 | ~1 µM | >10 µM | K562, Ba/F3 (BCR-ABL1) | [1] |
| BCR-ABL1 Degradation (DC50) | 340 nM | Inactive | K562 | |
| Apoptosis Induction | Significant increase | No significant effect | Primary CML CD34+ cells | [1] |
The data clearly indicates that this compound is significantly more potent at inhibiting the proliferation of CML cells than its diastereomeric counterpart.[1] This increased potency is directly correlated with its ability to effectively induce the degradation of the BCR-ABL1 protein.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay
The anti-proliferative effects of this compound and its diastereomeric control were assessed using a standard cell viability assay.
-
Cell Culture: Human CML K562 cells and murine Ba/F3 cells expressing BCR-ABL1 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or the diastereomeric control for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
BCR-ABL1 Degradation Assay (Western Blot)
The ability of this compound to induce the degradation of BCR-ABL1 was quantified by Western blot analysis.
-
Cell Lysis: K562 cells were treated with this compound or the diastereomeric control for 18 hours. Following treatment, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for BCR-ABL1 and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the levels of BCR-ABL1 were normalized to the loading control. The DC50 value, representing the concentration at which 50% of the protein is degraded, was then determined.
Apoptosis Assay (Annexin V Staining)
The induction of apoptosis was measured by flow cytometry using Annexin V and a viability dye.
-
Cell Treatment: Primary CD34+ CML cells were treated with this compound or the diastereomeric control at a fixed concentration for a specified time.
-
Staining: Cells were harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) were added to the cells.
-
Flow Cytometry: The stained cells were analyzed on a flow cytometer. Annexin V positive cells are considered apoptotic, while cells positive for both Annexin V and the viability dye are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group was quantified using flow cytometry analysis software.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the key biological pathways and experimental processes discussed in this guide.
Caption: Mechanism of action of this compound leading to BCR-ABL1 degradation.
Caption: Workflow for comparing this compound and its diastereomeric control.
References
Head-to-Head Comparison: GMB-475 vs. ABL001 in Targeting BCR-ABL1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), two innovative molecules, GMB-475 and ABL001 (asciminib), have emerged as promising agents that employ an allosteric mechanism to inhibit the oncogenic BCR-ABL1 fusion protein. Both agents target the myristoyl pocket of the ABL1 kinase domain, a distinct site from the ATP-binding pocket targeted by traditional tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive head-to-head comparison of this compound and ABL001, summarizing their mechanisms of action, preclinical performance data, and the experimental protocols used to generate this data.
Introduction to this compound and ABL001
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the BCR-ABL1 protein.[1][2] As a heterobifunctional molecule, it links a ligand that binds to the myristoyl pocket of ABL1 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCR-ABL1.
ABL001 (asciminib) is a small molecule inhibitor that also binds to the myristoyl pocket of ABL1.[3] By mimicking the natural myristoyl group, ABL001 induces a conformational change in the BCR-ABL1 protein, locking it in an inactive state and thereby inhibiting its kinase activity.[3] This allosteric inhibition mechanism allows ABL001 to be effective against some TKI-resistant mutations.
Mechanism of Action
The distinct, yet related, mechanisms of action of this compound and ABL001 are a key differentiator. ABL001 acts as an inhibitor, while this compound actively removes the target protein from the cell.
This compound: PROTAC-mediated Degradation
This compound leverages the cell's own ubiquitin-proteasome system to eliminate BCR-ABL1. This event-driven mechanism means that a single this compound molecule can catalytically induce the degradation of multiple BCR-ABL1 proteins.
References
GMB-475: A Comparative Analysis of Specificity for BCR-ABL1 Over c-ABL
For Immediate Publication
A deep dive into the specificity of the PROTAC GMB-475 reveals preferential degradation of the oncogenic fusion protein BCR-ABL1 over its native counterpart, c-ABL. This guide provides a comprehensive comparison, supported by experimental data, for researchers and drug development professionals in the field of targeted cancer therapy.
This compound, a Proteolysis Targeting Chimera (PROTAC), has emerged as a promising therapeutic agent for Chronic Myeloid Leukemia (CML). It functions by inducing the degradation of the BCR-ABL1 oncoprotein, the hallmark of CML. This compound is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that allosterically binds to the myristoyl pocket of the ABL kinase domain, present in both BCR-ABL1 and the wild-type c-ABL protein.[1][2] This targeted protein degradation offers a novel therapeutic strategy, particularly in the context of resistance to conventional tyrosine kinase inhibitors (TKIs). This guide presents a comparative analysis of this compound's activity on BCR-ABL1 and c-ABL, summarizing key performance data and detailing the underlying experimental methodologies.
Quantitative Performance Analysis
The efficacy of this compound in degrading BCR-ABL1 and its impact on cell viability have been quantitatively assessed in various studies. The following tables summarize the key parameters.
| Parameter | Cell Line | Value | Notes |
| DC50 (BCR-ABL1) | K562 | 340 nM | Concentration for 50% degradation after 18h treatment.[3][4] |
| Dmax (BCR-ABL1) | K562 | >95% | Maximum degradation of BCR-ABL1 observed.[3] |
| IC50 (Cell Viability) | K562 | ~1 µM | Concentration for 50% inhibition of cell proliferation.[1] |
| IC50 (Cell Viability) | Ba/F3 (BCR-ABL1) | ~1.11 µM | Concentration for 50% inhibition of cell proliferation.[1] |
While this compound is designed to target the ABL kinase domain present in both BCR-ABL1 and c-ABL, leading to the degradation of both proteins, quantitative data from immunoblotting experiments in K562 cells demonstrates a preferential degradation of BCR-ABL1. At a concentration of 2.5 µM, this compound leads to a more pronounced reduction in BCR-ABL1 levels compared to c-ABL.
Mechanism of Action and Signaling Pathways
This compound operates by hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein (BCR-ABL1 or c-ABL) and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.
The degradation of BCR-ABL1 by this compound effectively abrogates its downstream signaling pathways that are crucial for CML cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of BCR-ABL1 and c-ABL protein degradation following treatment with this compound.
-
Cell Culture and Treatment: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded and treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 18 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for BCR-ABL, c-ABL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of BCR-ABL1 and c-ABL are normalized to the loading control.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of CML cells.
-
Cell Seeding: K562 or Ba/F3 cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
The available data indicates that this compound is a potent degrader of the BCR-ABL1 oncoprotein, showing a greater reduction of BCR-ABL1 compared to the wild-type c-ABL protein at the same concentration. This preferential degradation, coupled with the inhibition of key downstream signaling pathways, underscores the potential of this compound as a targeted therapy for CML. Further quantitative proteomic studies will be beneficial to fully elucidate the complete selectivity profile of this compound. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the specificity and efficacy of this and other PROTAC-based therapies.
References
- 1. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMB 475 | Active Degraders: R&D Systems [rndsystems.com]
- 4. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
GMB-475: A Novel Degrader Overcoming Cross-Resistance in Chronic Myeloid Leukemia
A Comparative Analysis of GMB-475 Against Standard Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL1 oncoprotein, with established tyrosine kinase inhibitors (TKIs) in the context of cross-resistance in Chronic Myeloid Leukemia (CML). The emergence of BCR-ABL1 mutations is a primary driver of resistance to TKI therapies, necessitating the development of novel therapeutic strategies. This compound offers a distinct mechanism of action by inducing the proteasomal degradation of BCR-ABL1, thereby overcoming resistance mediated by kinase domain mutations that impair TKI binding.
Executive Summary
This compound demonstrates significant efficacy against a range of clinically relevant BCR-ABL1 mutants, including the notoriously resistant T315I mutation and complex compound mutations. This guide presents key experimental data comparing the in vitro potency of this compound with imatinib, dasatinib, ponatinib, and asciminib. Furthermore, detailed experimental protocols for the cited studies and visualizations of the underlying biological pathways and experimental workflows are provided to support further research and development in this area.
Comparative Efficacy of this compound and Tyrosine Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and various TKIs against cell lines expressing wild-type and mutant BCR-ABL1. This data highlights the potential of this compound to address TKI resistance.
Table 1: IC50 Values (µM) of this compound against various BCR-ABL1 Mutants in Ba/F3 Cells. [1]
| BCR-ABL1 Mutant | This compound IC50 (µM) |
| T315I | 3.69 |
| T315I + E255K | 8.29 |
| T315I + L387M | 3.70 |
| T315I + F486S | 4.49 |
Table 2: Comparative IC50 Values (nM) of this compound and Selected TKIs against various BCR-ABL1 Mutants.
| BCR-ABL1 Mutant | This compound (nM) | Imatinib (nM) | Dasatinib (nM) | Ponatinib (nM) | Asciminib (nM) |
| Wild-Type | ~1000[2] | 121[3] | 0.8[4] | 0.37-2.0[5] | 3.8[6] |
| G250E | - | >10000[7] | 104[7] | 16[7] | <30[6] |
| Y253H | - | - | - | - | <30[6] |
| E255V | - | - | - | - | <30[6] |
| T315I | 1980[2] | >10000[8] | >4000[7] | 11-16[7][9] | <30[6] |
| F359V | - | - | - | 23.7[10] | Insensitive[6] |
| H396R | - | - | - | - | <30[6] |
| T315I+M351T | - | - | - | Near/Above Effective Conc.[7] | - |
| E255V+F317I | - | - | - | Near/Above Effective Conc.[7] | - |
| T315I+E255K | - | - | - | Near/Above Effective Conc.[7] | - |
| T315I+E255V | - | - | - | Near/Above Effective Conc.[7] | - |
Note: IC50 values are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available from the searched sources.
Signaling Pathways and Mechanism of Action
This compound is a heterobifunctional molecule that brings the E3 ubiquitin ligase Von Hippel-Lindau (VHL) into proximity with the BCR-ABL1 protein.[11] This induced proximity leads to the ubiquitination and subsequent degradation of BCR-ABL1 by the proteasome. By eliminating the entire oncoprotein, this compound not only inhibits its kinase activity but also disrupts its scaffolding functions, leading to the downregulation of multiple downstream signaling pathways critical for CML cell proliferation and survival, such as the JAK-STAT, RAS/RAF/ERK, and PI3K/AKT/mTOR pathways.
References
- 1. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validating GMB-475's On-Target Degradation of BCR-ABL1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GMB-475, a novel PROTAC (Proteolysis Targeting Chimera), with alternative therapeutic agents for BCR-ABL1-positive leukemias. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate the underlying molecular mechanisms and experimental workflows.
This compound: A Targeted Protein Degrader
This compound is a potent and specific degrader of the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML). Unlike traditional tyrosine kinase inhibitors (TKIs) that merely block the kinase activity of BCR-ABL1, this compound utilizes the cell's own ubiquitin-proteasome system to achieve complete degradation of the oncoprotein.[1][2] This novel mechanism of action offers the potential to overcome resistance to conventional TKIs and eradicate persistent leukemic stem cells.
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that allosterically binds to the myristoyl pocket of the ABL1 kinase domain of BCR-ABL1.[1][3] This binding brings the E3 ligase in close proximity to BCR-ABL1, leading to its ubiquitination and subsequent degradation by the proteasome.[3]
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated in various preclinical models and compared with established TKIs such as Dasatinib and the allosteric inhibitor Asciminib (ABL001).
In Vitro Potency and Degradation
This compound demonstrates potent anti-proliferative activity and induces robust degradation of BCR-ABL1 in CML cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values are summarized below.
| Compound | Cell Line | BCR-ABL1 Genotype | IC50 (µM) | DC50 (nM) | Reference |
| This compound | K562 | Wild-type | ~1 | 340 | [1] |
| This compound | Ba/F3 | Wild-type | 1.11 | - | [4] |
| This compound | Ba/F3 | T315I | 1.98 | - | [1] |
| This compound | Ba/F3 | G250E | 0.37 | - | [1] |
| This compound | Ba/F3 | T315I + F486S | 4.49 | - | [2][3] |
| Dasatinib | Ba/F3 | Wild-type | <0.003 | - | [5] |
| Dasatinib | Ba/F3 | T315I | >0.5 | - | [5] |
| Asciminib | Ba/F3 | Wild-type | 0.0038 | - | [6] |
| Asciminib | Ba/F3 | T315I | - | - | |
| Asciminib | KCL-22 | Wild-type | 0.0022 | - | [7] |
| Asciminib | Ba/F3 | T315I + F486S | 9.487 | - | [3] |
Note: IC50 and DC50 values can vary depending on the experimental conditions and cell lines used.
Activity Against TKI-Resistant Mutants
A significant advantage of this compound is its ability to degrade BCR-ABL1 harboring mutations that confer resistance to ATP-competitive TKIs. As shown in the table above, this compound retains activity against the gatekeeper T315I mutation and various compound mutations.[1][3]
Synergistic Effects in Combination Therapy
Studies have shown that this compound can act synergistically with TKIs like Dasatinib to inhibit the growth and promote apoptosis of CML cells, particularly those with compound mutations.[3] This suggests a promising therapeutic strategy for heavily pre-treated and resistant patient populations.
Experimental Validation Protocols
Validating the on-target degradation of BCR-ABL1 by this compound involves a series of key experiments. Detailed protocols are provided below.
Western Blotting for BCR-ABL1 Degradation
This assay directly measures the reduction in BCR-ABL1 protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Culture CML cell lines (e.g., K562, Ba/F3) to a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL1 (e.g., anti-c-Abl) overnight at 4°C. Also, probe for loading controls like β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative decrease in BCR-ABL1 levels.
Cell Viability Assay (CCK-8)
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells induced by this compound.
Protocol:
-
Cell Treatment: Treat CML cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
BCR-ABL1 Signaling Pathway
References
- 1. This compound | BCR-ABL1 PROTAC | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling GMB-475
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of GMB-475, a potent, research-grade PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BCR-ABL1 protein. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) for this compound
Standard laboratory PPE is required at all times when handling this compound in solid form or in solution. The following table summarizes the necessary equipment.
| PPE Category | Item | Specification/Standard | Notes |
| Hand Protection | Gloves | Nitrile, 0.11 mm thick | Double-gloving is recommended when handling stock solutions. |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | Goggles are required when there is a splash hazard. |
| Body Protection | Laboratory Coat | Standard | Should be flame-resistant if working with flammable solvents. |
| Respiratory | Respirator | N95 or higher | Required when handling the powder form outside of a fume hood. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability.[1]
-
Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2]
Preparation of Solutions:
-
Always handle the solid form of this compound in a chemical fume hood to avoid inhalation of the powder.
-
Use a calibrated scale to weigh the desired amount of this compound.
-
To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO.[1]
-
Ensure the solution is thoroughly mixed before use in experiments.
General Handling:
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when working with volatile solvents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Liquid Waste:
-
Collect all liquid waste containing this compound, including the first rinse of any glassware, in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be stored in a secondary containment bin.
-
Do not mix with incompatible waste streams.
Solid Waste:
-
Solid waste, such as contaminated pipette tips, gloves, and empty vials, should be collected in a separate, clearly labeled hazardous waste container.
-
Empty containers must be triple-rinsed with an appropriate solvent, with the first rinse collected as hazardous waste, before being disposed of as regular lab glass or plastic.
Mechanism of Action: this compound Signaling Pathway
This compound is a PROTAC that co-opts the cell's natural protein disposal system to target and degrade the BCR-ABL1 fusion protein, an oncoprotein critical in chronic myeloid leukemia. It functions by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL1.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
